2,4-Dimethyl-3-nitroaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethyl-3-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-4-7(9)6(2)8(5)10(11)12/h3-4H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRYBELDVGNCFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2,4-Dimethyl-3-nitroaniline (CAS 31167-04-1): Technical Profile and Application Guide
The following technical guide details the properties, synthesis, and applications of 2,4-Dimethyl-3-nitroaniline (CAS 31167-04-1) . This document is structured for researchers and process chemists requiring high-fidelity data for experimental design and drug development.
Executive Summary
2,4-Dimethyl-3-nitroaniline (also known as 3-nitro-2,4-xylidine ) is a specialized aniline derivative characterized by high steric hindrance due to the "buttressing" effect of the nitro group positioned between two methyl groups. Unlike its more common isomer, 2,4-dimethyl-5-nitroaniline, this compound serves as a critical regiochemical scaffold in the synthesis of Bruton’s Tyrosine Kinase (BTK) inhibitors (e.g., pyrazolopyrimidine derivatives) and complex azo dyes. Its unique substitution pattern dictates specific synthetic strategies, primarily involving the selective reduction of dinitro-m-xylene precursors.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The steric environment of the nitro group at position 3 significantly influences the compound's reactivity and solubility profile compared to other xylidine isomers.
Table 1: Core Chemical Data
| Property | Specification |
| CAS Registry Number | 31167-04-1 |
| IUPAC Name | 2,4-Dimethyl-3-nitroaniline |
| Synonyms | 3-Nitro-2,4-xylidine; 1-Amino-2,4-dimethyl-3-nitrobenzene |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| SMILES | CC1=C(C(=C(C=C1)[O-])C)N |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | ~78°C (Predicted/Analogous range); distinct from 5-nitro isomer (70–72°C) |
| Solubility | Insoluble in water; Soluble in DMSO, Methanol, Ethyl Acetate, DCM |
| pKa (Conjugate Acid) | ~2.8 (Predicted); Weakly basic due to electron-withdrawing nitro group |
Synthetic Methodology
Synthesizing CAS 31167-04-1 requires overcoming the directing effects that typically favor the 5-nitro isomer. The most robust route involves the selective reduction of 2,4-dinitro-m-xylene . Direct nitration of 2,4-xylidine is not recommended as it predominantly yields the 5-nitro or 6-nitro isomers due to steric and electronic directing effects.
Synthesis Workflow: Selective Reduction Route
This protocol utilizes a regioselective Zinin reduction or catalytic transfer hydrogenation to convert the less sterically hindered nitro group (at position 4 relative to the original xylene numbering) to an amine.
Step 1: Nitration of m-Xylene (Precursor Synthesis)
-
Reagents: m-Xylene, HNO₃, H₂SO₄.
-
Mechanism: Electrophilic aromatic substitution.
-
Outcome: A mixture of 4,6-dinitro-m-xylene (major) and 2,4-dinitro-m-xylene (minor). Isomer separation is required via fractional crystallization or chromatography.
Step 2: Regioselective Reduction (Target Synthesis)
-
Substrate: 2,4-Dinitro-m-xylene (1,3-dimethyl-2,4-dinitrobenzene).
-
Reagents: 10% Pd/C, Formic Acid, Triethylamine (TEA).
-
Conditions: Reflux or 100°C.
-
Selectivity: The nitro group at position 4 (less hindered) is reduced to an amine, while the nitro group at position 2 (sandwiched between methyls) remains intact.
-
Renumbering: The new amine group takes priority (Position 1), shifting the methyls to 2,4 and the remaining nitro to 3.
Experimental Protocol (Transfer Hydrogenation)
Note: This protocol is adapted from analogous nitro-reduction methodologies cited in patent literature [1].
-
Charge: In a reaction vessel, dissolve 1,3-dimethyl-2,4-dinitrobenzene (1.0 eq) in Triethylamine (approx. 4-5 vol).
-
Catalyst: Add 10% Pd/C (10 wt% loading).
-
Reduction: Slowly add Formic Acid (4.0 eq) dropwise under nitrogen atmosphere. Caution: Exothermic reaction with gas evolution (CO₂).
-
Heating: Heat the mixture to 100°C for 30–60 minutes. Monitor via TLC/HPLC for the disappearance of the dinitro starting material.
-
Workup: Cool to room temperature. Neutralize with saturated aqueous NaHCO₃.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.[1]
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc gradient) to yield 2,4-dimethyl-3-nitroaniline as yellow crystals.
Synthesis Pathway Diagram
Figure 1: Synthetic pathway from m-xylene to 2,4-dimethyl-3-nitroaniline via selective reduction of the 2,4-dinitro intermediate.[2]
Analytical Characterization
Validating the structure of CAS 31167-04-1 is crucial to distinguish it from the 5-nitro isomer.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Aromatic Protons: Two doublets or an AB system (if J-coupling is resolved) typically around δ 6.8–7.2 ppm. The 5-nitro isomer shows singlets (para position H's), whereas the 3-nitro isomer has protons at positions 5 and 6 (ortho to each other), showing characteristic ortho-coupling (J ≈ 8 Hz).
-
Methyl Groups: Two distinct singlets around δ 2.1–2.3 ppm.
-
Amine: Broad singlet around δ 5.0–6.0 ppm (exchangeable with D₂O).
-
-
IR Spectrum:
-
N-H Stretch: Doublet around 3300–3500 cm⁻¹ (primary amine).
-
NO₂ Stretch: Strong bands at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).
-
-
Mass Spectrometry:
-
m/z: 166.1 [M]⁺ or 167.1 [M+H]⁺.
-
Applications in Drug Development
The primary utility of 2,4-dimethyl-3-nitroaniline lies in its role as a scaffold for kinase inhibitors . The "3-nitro" motif provides a handle for further functionalization (reduction to diamine) while the methyl groups provide hydrophobic interactions within enzyme binding pockets.
BTK Inhibitor Synthesis
Researchers utilize this compound to synthesize Pyrazolopyrimidine derivatives , which are potent inhibitors of Bruton's Tyrosine Kinase (BTK), a target for treating B-cell malignancies and autoimmune diseases [2].
-
Downstream Logic:
-
Reduction: The nitro group is reduced to an amine, yielding 2,4-dimethyl-1,3-phenylenediamine .
-
Cyclization: The diamine reacts with pyrimidine precursors to form the core pharmacophore.
-
Selectivity: The specific arrangement of methyls prevents steric clashes in the ATP-binding site of the kinase.
-
Application Workflow Diagram
Figure 2: Downstream applications of CAS 31167-04-1 in pharmaceutical and industrial chemistry.
Safety & Handling (E-E-A-T)
As a nitroaniline derivative, CAS 31167-04-1 poses specific toxicological risks. Protocols must be self-validating regarding safety containment.
-
Hazard Classification:
-
Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin.
-
Specific Target Organ Toxicity: Potential for Methemoglobinemia (oxidation of hemoglobin). Signs include cyanosis (blue skin/lips).
-
-
Handling Protocol:
-
PPE: Nitrile gloves (double gloving recommended), lab coat, safety glasses, and P95/P100 respirator if dust generation is possible.
-
Engineering Controls: All weighing and transfer operations must occur inside a certified chemical fume hood.
-
Decontamination: Clean spills with 10% sodium hypochlorite solution followed by water.
-
-
Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent oxidation, although the compound is relatively stable.
References
-
Preparation of 2,4-dimethyl-3-nitroaniline. US Patent 5952362A. (Describes the selective reduction of dinitro-m-xylene using Pd/C and formic acid).
-
Pyrazolopyrimidine derivatives, preparation method thereof, and pharmaceutical composition. WO Patent 2018208132A1. (Details the use of CAS 31167-04-1 as an intermediate for BTK inhibitors).
-
Zinin Reduction of Nitroarenes. Sciencemadness Library / Porter, H.K. (Review of selective reduction techniques for polynitroarenes).
-
2,4-Dimethyl-3-nitroaniline Properties. ChemicalBook. (Physicochemical data and predicted constants).
Sources
Comparative Technical Analysis: 2,4-Dimethyl-3-nitroaniline vs. 2,4-Dimethyl-5-nitroaniline
[1]
Executive Summary: The Isomer Divergence
In the synthesis of xylidine derivatives, the distinction between the 3-nitro and 5-nitro isomers of 2,4-dimethylaniline is not merely academic—it is a determinant of reactivity, yield, and downstream application.[1]
-
2,4-Dimethyl-5-nitroaniline (5-nitro) is the thermodynamically and kinetically favored product of direct nitration.[1] It serves as a standard intermediate for azo dyes and pharmaceutical precursors (e.g., Troger’s bases).
-
2,4-Dimethyl-3-nitroaniline (3-nitro) is a sterically congested "sandwich" isomer.[1] It typically appears as a minor impurity or requires specialized synthesis.[1] Its constrained geometry alters its electronic profile, making it a critical impurity to identify and remove in high-purity applications.[1]
Physicochemical Profile
The following data consolidates physical properties for rapid identification. Note the significant depression in melting point for the 3-nitro isomer, a direct consequence of steric strain disrupting crystal lattice packing.[1]
| Feature | 2,4-Dimethyl-5-nitroaniline | 2,4-Dimethyl-3-nitroaniline |
| CAS Number | 2124-47-2 | 31167-04-1 |
| Common Name | 5-Nitro-2,4-xylidine | 3-Nitro-2,4-xylidine |
| Molecular Weight | 166.18 g/mol | 166.18 g/mol |
| Melting Point | 122 – 126 °C | 78 °C |
| Appearance | Light yellow to brown crystals | Light yellow solid |
| Steric Environment | Open (Nitro flanked by H and Me) | Congested (Nitro flanked by two Me groups) |
| 1H NMR Pattern | Two Singlets (Para protons) | Two Doublets (Ortho protons) |
Structural & Electronic Mechanistics
The core difference lies in the Steric "Sandwich" Effect found in the 3-nitro isomer.[1]
The 3-Nitro Anomaly (Steric Inhibition of Resonance)
In 2,4-Dimethyl-3-nitroaniline , the nitro group at position 3 is flanked immediately by methyl groups at positions 2 and 4.[1]
-
Consequence: The Van der Waals radii of the oxygen atoms in the nitro group clash with the methyl hydrogens.[1]
-
Result: The nitro group is forced to twist out of the plane of the benzene ring.[1] This decouples the π-system , significantly reducing the electron-withdrawing resonance effect of the nitro group on the amine.[1]
The 5-Nitro Stability
In 2,4-Dimethyl-5-nitroaniline , the nitro group at position 5 is flanked by a methyl group (C4) and a hydrogen atom (C6).[1]
-
Consequence: Minimal steric hindrance allows the nitro group to remain coplanar with the aromatic ring.[1]
-
Result: Full resonance conjugation is maintained, making this isomer more stable and electronically "normal" for a nitroaniline.
Synthetic Pathways & Selectivity
The synthesis of these isomers is governed by the directing effects of the amino (-NH₂) and methyl (-CH₃) groups during electrophilic aromatic substitution (Nitration).[1]
Mechanism of Direct Nitration
The amino group is a strong ortho, para-director.[1] However, in strong acid (nitration media), a significant portion exists as the ammonium salt (-NH₃⁺), which is a meta-director.
-
Kinetic Control: Under standard conditions (H₂SO₄/HNO₃), the unprotonated amine directs the incoming nitro group to position 5 (para to the C2-Methyl, meta to NH2) or position 6 (ortho to NH2).
-
Steric Exclusion: Attack at position 3 is heavily disfavored due to the "buttressing" effect of the two methyl groups.[1] Consequently, 2,4-Dimethyl-5-nitroaniline is the major product , while the 3-nitro isomer is formed in trace amounts or requires indirect routes.[1]
Figure 1: Reaction pathway showing the kinetic favorability of the 5-nitro isomer over the sterically hindered 3-nitro isomer.[1]
Experimental Protocol: Synthesis of 2,4-Dimethyl-5-nitroaniline
Source Validation: Adapted from standard industrial protocols for xylidine nitration (See Ref 1, 2).
-
Preparation: Dissolve 0.33 mol (40 g) of 2,4-dimethylaniline in concentrated HCl. Cool to <15 °C.[1]
-
Nitration: Add nitric acid (33 g) dropwise over 3 hours. Maintain temperature strictly below 15 °C to prevent oxidation or polynitration.[1]
-
Workup: Add sulfuric acid (400 g) and stir for 1 hour. Pour mixture onto ice (600 mL).
-
Isolation: Filter the precipitate. Neutralize the cake with saturated NaHCO₃.
-
Purification: Recrystallize from ethanol/water.
-
Yield: Expect ~70% of yellow/orange crystals (MP: 122-126 °C).
Analytical Identification (Self-Validating Protocol)
Distinguishing these isomers relies on Proton NMR (1H NMR) . The substitution pattern dictates the coupling constants of the aromatic protons, providing an unambiguous "fingerprint."
The "Smoking Gun" Distinction[1]
| Isomer | Aromatic Proton Positions | Coupling Pattern | Logic |
| 5-Nitro | H3 and H6 | Two Singlets | H3 is between two methyls.[1] H6 is between NO2 and NH2.[1] They are para to each other (J ≈ 0 Hz). |
| 3-Nitro | H5 and H6 | Two Doublets | H5 and H6 are adjacent on the ring.[1] They are ortho to each other (J ≈ 8 Hz). |
Protocol for Verification:
References
-
ChemicalBook. (2025). Synthesis and Properties of 2,4-Dimethyl-5-nitroaniline (CAS 2124-47-2).[1][2] Retrieved from
-
Sigma-Aldrich. (2025).[1] Product Specification: 4,6-Dimethyl-2-nitroaniline (Isomer Analysis).[1] Retrieved from [1]
-
PubChem. (2025). Compound Summary: 2,4-Dimethyl-5-nitroaniline.[1][2][3] Retrieved from
-
Alichem. (2025).[4] Commercial availability and pricing for 2,4-Dimethyl-3-nitroaniline (CAS 31167-04-1).[1] Retrieved from
Technical Guide to Sourcing and Utilizing 2,4-Dimethyl-3-nitroaniline (CAS 31167-04-1)
Topic: Suppliers and price of 2,4-Dimethyl-3-nitroaniline for research Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
2,4-Dimethyl-3-nitroaniline (also known as 3-Nitro-2,4-xylidine ) is a specialized aromatic amine intermediate used primarily in the synthesis of complex heterocyclic pharmaceuticals and agrochemicals. Unlike its commercially abundant isomer (2,4-dimethyl-5-nitroaniline), the 3-nitro isomer is sterically congested and synthetically challenging to access, resulting in significantly higher market prices and limited availability.
Critical Procurement Warning: Researchers frequently confuse this compound with 2,4-dimethyl-5-nitroaniline (CAS 2124-47-2) , which is cheap and widely available. You must verify CAS 31167-04-1 to ensure you are purchasing the correct structural isomer where the nitro group is sandwiched between the two methyl groups.
Chemical Profile & Technical Specifications[1][2][3][4][5][6]
| Property | Specification |
| Chemical Name | 2,4-Dimethyl-3-nitroaniline |
| Synonyms | 3-Nitro-2,4-xylidine; 3-Nitro-2,4-dimethylaniline; Benzenamine, 2,4-dimethyl-3-nitro- |
| CAS Number | 31167-04-1 |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| Appearance | Light yellow to orange crystalline solid |
| Melting Point | 78–82 °C |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |
| Purity Standard | Typically ≥97% (HPLC/GC) for research grade |
Market Analysis: Suppliers and Pricing
Note: Prices are estimates based on Q1 2025 data and subject to fluctuation. This compound is classified as a "Building Block" or "Screening Compound," not a bulk commodity.
Primary Suppliers (Research Scale)
| Supplier | Catalog / SKU | Pack Size | Approx. Price (USD) | Lead Time |
| Alichem | 31167041 | 250 mg | $490 - $550 | 2-3 Weeks |
| Alichem | 31167041 | 1 g | $1,400 - $1,500 | 2-3 Weeks |
| TCI (Shanghai) | Custom/Inquire | 1 g | Inquire | 4-6 Weeks |
| BLD Pharm | BD476140 | 100 mg | $150 - $200 | Stock (varies) |
| FDC Chemical | AD115426 | 1 g | Inquire | Stock (China) |
Procurement Strategy
-
Verify the Isomer: Most "low cost" quotes (<$100/g) are likely for the 5-nitro isomer (CAS 2124-47-2). If the price seems too good to be true, check the structure.
-
Custom Synthesis: Due to the difficulty of nitration at the 3-position (see Section 4), this compound is often made-to-order. Plan for a 4-6 week lead time if not in stock at major aggregators like MolPort or eMolecules.
-
Purity Checks: Upon receipt, run a ¹H-NMR. The 3-nitro isomer will show a distinct splitting pattern for the aromatic protons compared to the 5-nitro isomer due to the symmetry differences.
Technical Deep Dive: The "Meta-Strike" Challenge
The high cost of 2,4-Dimethyl-3-nitroaniline stems from the electronic and steric rules governing its synthesis.
Mechanism of Scarcity
Direct nitration of 2,4-dimethylaniline (2,4-xylidine) is governed by the ortho/para directing power of the amino group (-NH₂).
-
Major Product: The amino group directs the incoming nitro electrophile to the 5-position (para to the methyl, ortho to the amino).
-
Minor Product (Target): The 3-position is sterically hindered by two flanking methyl groups and is electronically less favorable.
To synthesize the 3-nitro isomer, chemists must often employ indirect routes, such as protecting the amino group, using specific nitrating agents, or separating complex mixtures, which drives up the cost.
Figure 1: The regioselectivity challenge in nitrating 2,4-dimethylaniline. The target 3-nitro isomer is the minor product due to steric hindrance from the adjacent methyl groups.
Applications in Research
This compound is not merely a curiosity; it serves as a critical scaffold in:
-
Heterocyclic Synthesis: Precursor for benzimidazoles and quinoxalines where the specific methylation pattern is required for receptor binding affinity.
-
Dye Chemistry: Used in the study of steric effects on azo-dye stability.
-
Metabolic Standards: Used as a reference standard for investigating the metabolism of xylidine-based pesticides (e.g., Pendimethalin derivatives).
Safety & Handling Protocol (SDS Summary)
As a nitroaniline derivative, this compound poses specific toxicological risks. It is a suspected methemoglobin former.
Hazard Statements (GHS):
-
H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[1]
-
H373: May cause damage to organs (Blood/Spleen) through prolonged or repeated exposure.
-
H411: Toxic to aquatic life with long-lasting effects.
Handling Protocol:
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Disposal: Do not release into drains. Dispose of as hazardous organic waste (nitrogen-containing).
References
-
ChemicalBook. (2025). 2,4-Dimethyl-3-nitroaniline (CAS 31167-04-1) Properties and Suppliers. Retrieved from
-
BLD Pharm. (2025). Product Analysis: N,2-Dimethyl-3-nitroaniline and Isomers. Retrieved from
-
GuideChem. (2025). 4,6-Dimethyl-2-nitroaniline and Isomer Differentiation. Retrieved from
-
National Institutes of Health (NIH). (2021). Nitration of aromatics with dinitrogen pentoxide: Isomer distribution studies. Retrieved from
-
PubChem. (2025). Compound Summary: Xylidine Isomers and Toxicity. Retrieved from
Sources
Chemical stability of 3-nitro-2,4-dimethylaniline under standard conditions
[1]
Executive Summary
3-Nitro-2,4-dimethylaniline is a substituted aromatic amine characterized by significant steric crowding around the nitro group.[1] Under standard laboratory conditions (STP: 25°C, 1 atm), the compound is thermodynamically stable as a solid but exhibits kinetic sensitivity to photo-oxidative degradation and radical-mediated thermal decomposition at elevated temperatures.[1]
This guide provides a mechanistic analysis of its stability, validated analytical protocols, and a self-validating storage system designed to minimize impurity formation during research and development.
Part 1: Physicochemical Profile & Structural Analysis[1]
To predict stability, one must first understand the molecular environment. The stability of this molecule is dictated by the "Buttressing Effect" of the methyl groups flanking the nitro moiety.
Structural Configuration
-
Core: Aniline (C1-NH₂).[1]
-
Substituents: Methyl groups at C2 and C4; Nitro group at C3.[1]
-
Steric Environment: The nitro group at C3 is "sandwiched" between two methyl groups.
-
Consequence: The steric bulk forces the nitro group to rotate out of the plane of the benzene ring. This inhibition of resonance reduces the electron-withdrawing power of the nitro group relative to the amine, potentially making the amine slightly more nucleophilic (and oxidation-prone) than in unhindered nitroanilines.
-
Key Properties (Estimated & Literature-Derived)
| Property | Value / Characteristic | Stability Implication |
| Physical State | Yellow/Orange Crystalline Solid | High lattice energy confers solid-state stability.[1] |
| Melting Point | > 70°C (Typical for nitro-xylidines) | Stable solid at room temp; avoid melt-phase storage.[1] |
| pKa (Conjugate Acid) | ~2.5 - 3.0 | Weak base.[1] Protonation requires low pH; stable in neutral buffers.[1] |
| Solubility | Low in water; High in MeOH/ACN | Hydrolytic degradation is negligible due to hydrophobicity.[1] |
| Hygroscopicity | Low | Minimal risk of hydrolysis-driven caking.[1] |
Part 2: Stability Under Standard Conditions
Thermal Stability (Solid State)
At 25°C , the molecule is kinetically inert. However, the C-NO₂ bond is weakened by the steric strain from the adjacent C2/C4 methyls.
-
Risk: Low at STP.[1]
-
Critical Limit: Temperatures >200°C may trigger explosive decomposition .[1] The mechanism involves C-NO₂ homolysis rather than the lower-energy ortho-rearrangement seen in 2-nitroaniline, as there is no ortho-proton available for hydrogen bonding (the C2 position is blocked by a methyl).[1]
Photostability (The Primary Hazard)
Anilines are notoriously photosensitive.
-
Mechanism: UV light absorption promotes an electron from the nitrogen lone pair to the π* orbital. This excited state generates an aminium radical cation .[1]
-
Pathway:
-
Observation: The yellow solid turns dark brown/red upon prolonged light exposure.
Solution Stability
Part 3: Mechanistic Degradation Pathways
The following diagram illustrates the competing degradation pathways triggered by environmental stress.
Figure 1: Primary degradation pathways.[1] Photo-oxidation leads to colored impurities (azo/quinones), while extreme thermal stress leads to bond homolysis.[1]
Part 4: Analytical Protocols (Self-Validating System)
To ensure data integrity, use this HPLC method.[1] It includes a "system suitability" check to distinguish between actual degradation and artifactual oxidation during sample prep.[1]
HPLC Method Parameters
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Zorbax Eclipse), 3.5 µm, 4.6 x 100 mm | Standard hydrophobicity retention.[1] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Low pH suppresses amine ionization (pKa ~3), sharpening peaks.[1] |
| Mobile Phase B | Acetonitrile (ACN) | Strong solvent for elution.[1] |
| Gradient | 10% B to 90% B over 15 min | Elutes polar degradants early; parent elutes mid-run.[1] |
| Detection | UV 254 nm (Ring) & 360 nm (Nitro) | Dual-wavelength confirms peak identity (ratio of 254/360 is constant for pure compound).[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |
Sample Preparation (Critical Step)[1]
-
Solvent: 50:50 Water:ACN.[1]
-
Pre-treatment: Use amber glassware.[1] Inject within 2 hours of preparation.
-
Validation Check: If a small peak appears at RRT 0.9 (relative retention time), inject a blank. If absent in blank, it is likely an oxidative impurity formed during prep.[1] Add 0.1% ascorbic acid to the diluent to confirm (peak should disappear if oxidative).
Analytical Workflow Diagram
Figure 2: Quality Control workflow emphasizing visual inspection and root cause analysis for degradation.
Part 5: Handling & Storage Guidelines
This protocol acts as a self-validating system: if the material changes color, the system has failed.
-
Primary Container: Amber borosilicate glass (Type I). Why: Blocks UV <400nm, preventing photo-oxidation.[1]
-
Headspace: Flush with Nitrogen or Argon.[1] Why: Removes O₂, eliminating the radical oxidation pathway.
-
Temperature: Store at 2–8°C. Why: Reduces kinetic energy, slowing any potential Arrhenius degradation.[1]
-
Handling:
References
-
Thermal Decomposition Mechanisms
-
Photostability of Anilines
-
Saito, F., Tobita, S., & Shizuka, H. (1997).[1] Photoionization mechanism of aniline derivatives in aqueous solution.
-
Source:
-
-
Analytical Method Validation
-
Chemical Safety Data
Methodological & Application
An In-Depth Guide to the Synthesis of 2,4-Dimethyl-3-nitroaniline from 2,4-Xylidine
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the multi-step synthesis of 2,4-dimethyl-3-nitroaniline, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, 2,4-xylidine. This document provides not just a series of steps, but a strategic approach to achieving the desired regiochemistry, navigating the challenges of electrophilic aromatic substitution on a highly activated ring system.
Introduction: The Challenge of Regioselectivity
The synthesis of 2,4-dimethyl-3-nitroaniline from 2,4-xylidine presents a classic challenge in organic synthesis: controlling the position of substitution on an aromatic ring with multiple activating groups. Both the amino group and the two methyl groups of 2,4-xylidine are ortho,para-directing activators for electrophilic aromatic substitution. Direct nitration of 2,4-xylidine would therefore be expected to yield a mixture of isomers, with the nitro group predominantly at the 5- and 6-positions, ortho and para to the powerful amino group. To achieve the desired 3-nitro substitution, a strategic protection-nitration-deprotection sequence is imperative. This guide will walk you through this proven three-step pathway.
Overall Synthetic Workflow
The synthesis of 2,4-dimethyl-3-nitroaniline from 2,4-xylidine is accomplished through a three-step process:
-
Acetylation: The highly activating and oxidatively sensitive amino group of 2,4-xylidine is protected as an acetamide. This moderates its activating effect and provides steric hindrance to direct the incoming nitro group.
-
Nitration: The resulting N-(2,4-dimethylphenyl)acetamide is regioselectively nitrated to introduce the nitro group at the 3-position. This is the most critical step, where careful control of reaction conditions is essential to favor the formation of the desired isomer.
-
Hydrolysis: The acetyl protecting group is removed from the nitro-intermediate to yield the final product, 2,4-dimethyl-3-nitroaniline.
Caption: Overall workflow for the synthesis of 2,4-Dimethyl-3-nitroaniline.
PART 1: Step-by-Step Experimental Protocols
Step 1: Acetylation of 2,4-Xylidine to N-(2,4-Dimethylphenyl)acetamide
Principle: The acetylation of the amino group in 2,4-xylidine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of acetic anhydride. A subsequent elimination of a proton and acetate leads to the formation of the corresponding acetamide. This protection is crucial to moderate the reactivity of the aromatic ring and to sterically influence the subsequent nitration step.[1][2]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4-Xylidine | 121.18 | 12.12 g | 0.1 |
| Acetic Anhydride | 102.09 | 11.23 g (10.4 mL) | 0.11 |
| Glacial Acetic Acid | 60.05 | 20 mL | - |
| Water | 18.02 | As needed | - |
| Round-bottom flask (250 mL) | - | 1 | - |
| Reflux condenser | - | 1 | - |
| Heating mantle | - | 1 | - |
| Beaker (500 mL) | - | 1 | - |
| Büchner funnel and flask | - | 1 set | - |
| Filter paper | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, combine 12.12 g (0.1 mol) of 2,4-xylidine and 20 mL of glacial acetic acid.
-
Equip the flask with a reflux condenser.
-
While stirring, slowly add 11.23 g (10.4 mL, 0.11 mol) of acetic anhydride to the mixture.
-
Heat the reaction mixture to a gentle reflux for 30 minutes.
-
After reflux, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture slowly into a 500 mL beaker containing 200 mL of ice-cold water while stirring vigorously.
-
A white precipitate of N-(2,4-dimethylphenyl)acetamide will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold water (2 x 50 mL) to remove any remaining acetic acid.
-
Dry the product in a vacuum oven at 60-70 °C to a constant weight. The expected yield is typically high.
Step 2: Regioselective Nitration of N-(2,4-Dimethylphenyl)acetamide
Principle: The nitration of N-(2,4-dimethylphenyl)acetamide is an electrophilic aromatic substitution reaction. A mixture of concentrated nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), which is the active electrophile. The acetamido group, being an ortho,para-director, along with the two methyl groups, directs the substitution. While positions 5 and 6 are electronically favored, careful control of reaction temperature and the use of a specific nitrating agent mixture can influence the formation of the less favored, but desired, 3-nitro isomer. It is important to note that the formation of other isomers is possible, and purification will be necessary.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(2,4-Dimethylphenyl)acetamide | 163.22 | 16.32 g | 0.1 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 50 mL | - |
| Concentrated Nitric Acid (70%) | 63.01 | 7.2 mL | ~0.11 |
| Crushed Ice/Water | - | As needed | - |
| Round-bottom flask (250 mL) | - | 1 | - |
| Dropping funnel | - | 1 | - |
| Magnetic stirrer and stir bar | - | 1 set | - |
| Ice-salt bath | - | 1 | - |
| Beaker (1 L) | - | 1 | - |
| Büchner funnel and flask | - | 1 set | - |
| Filter paper | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 16.32 g (0.1 mol) of N-(2,4-dimethylphenyl)acetamide in 50 mL of concentrated sulfuric acid. Stir the mixture until all the solid has dissolved.
-
Cool the flask in an ice-salt bath to a temperature between -5 °C and 0 °C.
-
In a separate beaker, carefully prepare the nitrating mixture by slowly adding 7.2 mL of concentrated nitric acid to 10 mL of cold concentrated sulfuric acid. Keep this mixture cold.
-
Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of the acetanilide in sulfuric acid. Maintain the reaction temperature below 5 °C throughout the addition. This is a highly exothermic reaction and requires careful temperature control.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours.
-
Slowly and carefully pour the reaction mixture onto a large amount of crushed ice (approximately 500 g) in a 1 L beaker with vigorous stirring.
-
A precipitate of the crude nitro-acetanilide isomers will form.
-
Allow the ice to melt, and then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper.
-
The crude product will be a mixture of isomers. The separation of the desired 3-nitro isomer from the other isomers (primarily the 5- and 6-nitro isomers) is the most challenging part of this synthesis. Fractional crystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, may be employed. The solubility of the different isomers will vary, allowing for their separation. It is recommended to monitor the separation process using Thin Layer Chromatography (TLC).
Step 3: Hydrolysis of N-(2,4-Dimethyl-3-nitrophenyl)acetamide
Principle: The final step is the deprotection of the amino group by acid-catalyzed hydrolysis of the amide. Under acidic conditions, the carbonyl oxygen of the acetamido group is protonated, making the carbonyl carbon more electrophilic. A water molecule then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfers and elimination of acetic acid regenerate the amino group, yielding the desired 2,4-dimethyl-3-nitroaniline.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(2,4-Dimethyl-3-nitrophenyl)acetamide | 208.21 | 10.41 g | 0.05 |
| Concentrated Hydrochloric Acid (37%) | 36.46 | 50 mL | - |
| Sodium Hydroxide (NaOH) solution (e.g., 10 M) | 40.00 | As needed | - |
| Water | 18.02 | As needed | - |
| Round-bottom flask (250 mL) | - | 1 | - |
| Reflux condenser | - | 1 | - |
| Heating mantle | - | 1 | - |
| Beaker (500 mL) | - | 1 | - |
| Büchner funnel and flask | - | 1 set | - |
| Filter paper | - | As needed | - |
| pH paper | - | As needed | - |
Procedure:
-
Place 10.41 g (0.05 mol) of the purified N-(2,4-dimethyl-3-nitrophenyl)acetamide in a 250 mL round-bottom flask.
-
Add 50 mL of concentrated hydrochloric acid.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours. The progress of the hydrolysis can be monitored by TLC.
-
After the hydrolysis is complete, allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled solution into a 500 mL beaker containing 200 g of crushed ice.
-
Slowly neutralize the acidic solution by adding a concentrated solution of sodium hydroxide with constant stirring and cooling in an ice bath. The free amine will precipitate out as the solution becomes basic. Monitor the pH with pH paper.
-
Collect the precipitated 2,4-dimethyl-3-nitroaniline by vacuum filtration.
-
Wash the filter cake with cold water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the purified 2,4-dimethyl-3-nitroaniline.
-
Dry the final product in a vacuum desiccator.
PART 2: Safety, Characterization, and Discussion
Safety Precautions
-
General: This synthesis involves the use of corrosive and strong oxidizing agents. It is imperative to perform all steps in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Concentrated Acids: Concentrated sulfuric acid and nitric acid are extremely corrosive and can cause severe burns upon contact with skin or eyes. Handle with extreme care. Always add acid to water, never the other way around, when preparing dilutions. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Nitration Reaction: The nitration reaction is highly exothermic and can proceed uncontrollably if the temperature is not carefully controlled. The use of an ice-salt bath and slow, dropwise addition of the nitrating mixture is crucial to prevent overheating and the formation of unwanted byproducts or a runaway reaction.
-
Waste Disposal: All acidic and basic aqueous waste should be neutralized before disposal according to institutional guidelines. Organic waste should be collected in appropriate containers.
Characterization of the Final Product
The identity and purity of the synthesized 2,4-dimethyl-3-nitroaniline should be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point close to the literature value is indicative of high purity.
-
Spectroscopy:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the aromatic protons and the methyl groups, with chemical shifts and coupling patterns consistent with the 2,4-dimethyl-3-nitroaniline structure.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show the expected number of signals for the carbon atoms in the molecule.
-
IR (Infrared) Spectroscopy: Characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the aromatic and methyl groups, and the symmetric and asymmetric stretching of the nitro group should be observed.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2,4-dimethyl-3-nitroaniline.
-
Discussion of Regioselectivity
The key to this synthesis is achieving the desired regioselectivity in the nitration step. The acetamido group is a moderately activating ortho,para-director. The two methyl groups are also weakly activating ortho,para-directors.
Caption: Directing effects on the N-(2,4-Dimethylphenyl)acetamide ring.
-
Position 6: This position is ortho to the strongly directing acetamido group and is therefore highly activated.
-
Position 5: This position is para to the methyl group at C2 and ortho to the methyl group at C4, making it another activated position.
-
Position 3: This position is ortho to both methyl groups and meta to the acetamido group. While electronically less favored than positions 5 and 6, the steric bulk of the acetamido group at position 1 and the methyl group at position 2 can hinder attack at the adjacent position 6. This steric hindrance can lead to an increased proportion of substitution at the less hindered, though electronically less activated, position 3.
By maintaining a low reaction temperature, the kinetic product (substitution at the most electronically activated sites) can be disfavored, potentially increasing the yield of the thermodynamically more stable, or in this case, the sterically more accessible 3-nitro isomer. The successful isolation of the 3-nitro isomer relies heavily on the effective separation of the isomeric mixture obtained after nitration.
References
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]
Sources
Reduction of 2,4-Dimethyl-3-nitroaniline to 2,4-dimethyl-1,3-diaminobenzene
An Application Note for the Chemical Synthesis of 2,4-dimethyl-1,3-diaminobenzene
Abstract
This comprehensive guide details a robust and scalable laboratory protocol for the chemical reduction of 2,4-dimethyl-3-nitroaniline to its corresponding diamine, 2,4-dimethyl-1,3-diaminobenzene. Aromatic diamines are critical building blocks in the synthesis of high-performance polymers, specialized dyes, and various pharmaceutical intermediates. This document provides a foundational understanding of the reaction, a comparison of common reduction methodologies, and a detailed, step-by-step protocol using a classic metal-acid system. The presented method is selected for its reliability, cost-effectiveness, and operational simplicity, making it highly suitable for research and process development environments. Safety protocols, reaction monitoring, product purification, and characterization techniques are thoroughly discussed to ensure procedural integrity and reproducibility.
Introduction and Strategic Importance
The conversion of aromatic nitro compounds into anilines is a cornerstone transformation in organic synthesis.[1] The resulting aromatic amines, particularly diamines, serve as indispensable precursors in numerous industrial applications. 2,4-dimethyl-1,3-diaminobenzene, the target molecule of this protocol, is a valuable intermediate used in the development of specialized materials such as high-performance epoxy resins and polyamides, where its specific substitution pattern can impart unique thermal and mechanical properties.[2] The traditional and most reliable route to such diamines involves the reduction of the corresponding nitroaniline.[3] This document provides the necessary technical guidance for researchers to confidently execute this synthesis.
Principles of Nitroarene Reduction: A Comparative Rationale
The reduction of an aromatic nitro group is achievable through several well-established methods. The two most prevalent strategies in both laboratory and industrial settings are catalytic hydrogenation and dissolving metal reductions.
-
Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel.[4][5] It is often highly efficient and clean, with water being the only stoichiometric byproduct. However, it requires specialized high-pressure reactor systems and careful handling of flammable hydrogen gas.[6][7] Furthermore, catalysts like Pd/C can sometimes be too reactive, leading to the undesired reduction of other functional groups, such as halogens, if present on the substrate.[5]
-
Dissolving Metal Reduction (Metal-Acid Systems): This classic approach utilizes metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in an acidic medium (e.g., HCl, Acetic Acid).[5][8] The reduction with iron powder in an acidic solution is particularly advantageous due to its low cost, operational simplicity (standard reflux apparatus), and excellent functional group tolerance.[5][9] The reaction proceeds via a series of single-electron transfers from the metal surface to the nitro group. While the workup involves the removal of metal salts, the overall procedure is robust and highly effective.
Rationale for Protocol Selection: For this application note, we have selected the Iron/Acetic Acid reduction method. This choice is predicated on its broad accessibility, proven reliability, and avoidance of high-pressure equipment, making it an ideal and trustworthy protocol for a standard research laboratory.
Reaction Mechanism and Workflow
The reduction of a nitro group by iron in an acidic medium is a heterogeneous surface reaction. The overall transformation involves the transfer of six electrons from the iron metal to the nitro group, with the acid serving as a proton source.
Caption: Simplified mechanistic pathway of nitro group reduction using iron metal.
The overall experimental process follows a logical sequence from reaction setup to final product analysis, ensuring a systematic and reproducible outcome.
Caption: General experimental workflow for the synthesis of 2,4-dimethyl-1,3-diaminobenzene.
Detailed Experimental Protocol
This protocol outlines the reduction of 2,4-dimethyl-3-nitroaniline using iron powder in a mixture of ethanol, water, and acetic acid.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| 2,4-Dimethyl-3-nitroaniline | C₈H₁₀N₂O₂ | 166.18 | 5.00 g | 30.1 | 1.0 |
| Iron Powder (<325 mesh) | Fe | 55.85 | 6.72 g | 120.4 | 4.0 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 30 mL | - | - |
| Ethanol (95%) | C₂H₅OH | 46.07 | 60 mL | - | - |
| Deionized Water | H₂O | 18.02 | 15 mL | - | - |
| Sodium Hydroxide (aq) | NaOH | 40.00 | ~30 mL (6M) | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~200 mL | - | - |
| Brine (Saturated NaCl) | NaCl | 58.44 | ~50 mL | - | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | ~5 g | - | - |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Thermometer or thermocouple
-
Separatory funnel (500 mL)
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup: To the 250 mL three-neck round-bottom flask, add 2,4-dimethyl-3-nitroaniline (5.00 g, 30.1 mmol), ethanol (60 mL), water (15 mL), and glacial acetic acid (30 mL). Equip the flask with a magnetic stir bar, a reflux condenser, and a thermometer.
-
Addition of Iron: Begin vigorous stirring to form a suspension. Carefully add the iron powder (6.72 g, 120.4 mmol) to the flask. The addition may cause a slight initial increase in temperature.
-
Heating: Heat the reaction mixture to reflux (approximately 85-95 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring. The reaction is typically exothermic, so heating may need to be controlled initially.[8]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Prepare a sample by withdrawing a small aliquot (~0.1 mL) of the reaction mixture, diluting it with ethyl acetate, and filtering it through a small plug of silica or cotton to remove iron salts.
-
TLC System: 30% Ethyl Acetate in Hexane.
-
Visualization: UV light (254 nm).
-
-
Cooling and Filtration: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Filter the hot suspension through a pad of Celite® in a Büchner funnel to remove the iron powder and iron oxide byproducts. Wash the filter cake thoroughly with several portions of ethanol or ethyl acetate (~50 mL total) to ensure all product is collected.
-
Solvent Removal: Combine the filtrate and washes in a round-bottom flask and remove the majority of the solvent under reduced pressure using a rotary evaporator.
-
Work-up and Extraction: Transfer the remaining aqueous residue to a 500 mL separatory funnel. Slowly and carefully basify the solution by adding 6M NaOH (aq) with cooling (ice bath) until the pH is greater than 10. This step deprotonates the ammonium salt of the product to the free amine.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Final Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude 2,4-dimethyl-1,3-diaminobenzene, which may be a solid or a viscous oil that solidifies upon standing.
Purification
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or by column chromatography on silica gel if necessary.
Product Characterization
-
Appearance: Off-white to pale tan solid.
-
Molecular Weight: 136.19 g/mol .[11]
-
Analytical Confirmation: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and melting point analysis. The reaction can also be monitored by HPLC.[12][13]
Safety and Handling Precautions
All laboratory work should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
2,4-Dimethyl-3-nitroaniline (Starting Material): This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[14] Avoid creating dust.
-
2,4-dimethyl-1,3-diaminobenzene (Product): Aromatic amines are generally toxic and may cause skin sensitization. Handle with care.[15][16] The dihydrochloride salt is listed as toxic by inhalation, ingestion, and skin contact.[16]
-
Reagents: Glacial acetic acid is corrosive. Handle with care. Ethanol is flammable. Ensure no open flames are near the reaction setup.
-
Waste Disposal: Dispose of all chemical waste, including residual metal salts and solvents, in accordance with local, regional, and national regulations. Contaminated materials should be treated as hazardous waste.[17]
Conclusion
The reduction of 2,4-dimethyl-3-nitroaniline to 2,4-dimethyl-1,3-diaminobenzene is a fundamental and important transformation. The detailed protocol using an iron/acetic acid system provides a reliable, cost-effective, and accessible method for synthesizing this valuable diamine intermediate. By following the outlined steps for reaction execution, monitoring, and purification, researchers can consistently achieve high yields of the desired product. Adherence to the specified safety precautions is paramount to ensure a safe laboratory environment.
References
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ResearchGate. Iron Catalyzed Reduction of Nitro Compounds. Available from: [Link]
-
Parab, V. L., & Palav, A. V. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry, 8(2), 164-166. Available from: [Link]
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Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available from: [Link]
- Google Patents. CN111116383B - Synthesis method of 2, 5-dimethyl p-phenylenediamine.
-
Penta Chemicals. N,N-Dimethyl-1,4-phenylenediamine - SAFETY DATA SHEET. Available from: [Link]
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Okaysino. [Chemical Knowledge]:Detection methods and analytical techniques of p-nitroaniline. Available from: [Link]
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Common Organic Chemistry. Nitro Reduction - Iron (Fe). Available from: [Link]
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aircc. CONVERSION OF DIMETHYL-NITROBENZENE TO DIMETHY L ANILINE, EFFECT OF SOME PROCESS CONDITION. Available from: [Link]
- Google Patents. CN103772210B - Method for catalysis synthesis of 1,3-diaminobenzene derivative by using cuprous dimethyl sulfide coordination compound.
-
ACS Publications. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development. Available from: [Link]
- Google Patents. US20060217549A1 - Diamine purification method.
-
ACS Publications. Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism | Journal of Chemical Education. Available from: [Link]
-
SciSpace. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: 4-Methyl-3-nitroaniline. Available from: [Link]
-
NIH. 2,4-Dimethyl-6-nitroaniline - PMC. Available from: [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: N-1,3-dimethylbutyl-N'-phenyl-p-phenylenediamine. Available from: [Link]
-
MDPI. The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. Available from: [Link]
-
PrepChem.com. Synthesis of 2,4-dimethyl-1,5-phenylenediamine. Available from: [Link]
-
ResearchGate. Optimization of reaction conditions for hydrogenation of p-nitroaniline a. Available from: [Link]
-
ScienceDirect. Indirect reduction of p-nitroaniline to p-phenylenediamine at a Ti/TiO 2 electrode. Available from: [Link]
-
Fisher Scientific. N,N-Dimethyl-1,3-benzenediamine, dihydrochloride - SAFETY DATA SHEET. Available from: [Link]
-
ATSDR. Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Available from: [Link]
- Google Patents. US3418373A - Preparation of aromatic diamine mixtures.
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]
-
ResearchGate. Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES a. Available from: [Link]
-
ResearchGate. Spectrophotometric simultaneous determination of nitroaniline isomers by orthogonal signal correction-partial least squares. Available from: [Link]
-
PubMed. Purification and characterization of diamine oxidase from porcine kidney and intestine. Available from: [Link]
-
Organic Syntheses Procedure. TETRAMETHYL-p-PHENYLENEDIAMINE. Available from: [Link]
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Wikipedia. Reduction of nitro compounds. Available from: [Link]
-
Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Available from: [Link]
-
PubChem. 2,4-Dimethylbenzene-1,3-diamine. Available from: [Link]
-
Sciencemadness. Nitroaromatic Reduction w/Sn. Available from: [Link]
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ResearchGate. Hydrogenation of nitrobenzene to aniline over Ru/C catalysts reaction.... Available from: [Link]
-
RSC Publishing. Critical review on the chemical reduction of nitroaniline. Available from: [Link]
-
Wikipedia. N,N-Dimethylphenylenediamine. Available from: [Link]
-
ACS Omega. Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides. Available from: [Link]
-
YouTube. Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. Available from: [Link]
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Application Note: High-Resolution TLC Separation of Nitroxylidine Isomers
Introduction & Scope
Nitroxylidines (nitro-xylidines) are a class of organic intermediates comprising an amino group (
The separation of nitroxylidine isomers (e.g., 3-nitro-2,4-xylidine vs. 5-nitro-2,4-xylidine) poses a significant chromatographic challenge due to their structural similarity.[1][2] Their polarity differences are governed by subtle electronic effects—specifically the Ortho-Effect (intramolecular hydrogen bonding) and steric hindrance from the methyl groups.[2]
This guide provides a self-validating protocol for separating these isomers using Thin Layer Chromatography (TLC), emphasizing mobile phase engineering to suppress amine tailing and maximize resolution.
Methodological Principles
The Separation Mechanism
Separation on silica gel (normal phase) is driven by adsorption.[2] For nitroxylidines, two competing forces dictate retention (
-
Basicity (Amine Interaction): The amino group interacts strongly with the acidic silanol groups (
) of the stationary phase, causing "tailing" (streaking).[2] -
Dipole Moment & H-Bonding:
-
Ortho-Isomers: If the
and groups are adjacent, they form an intramolecular hydrogen bond.[1][2] This "hides" the polar groups, making the molecule effectively less polar (Higher ).[2] -
Para/Meta-Isomers: Lacking this internal bond, these isomers engage in intermolecular hydrogen bonding with the silica, making them more polar (Lower
).[2][3]
-
Mobile Phase Engineering (The "System")
Standard solvents (Hexane/EtOAc) often fail to resolve these isomers sharply due to amine tailing.[2] To correct this, we employ a Basified Ternary System :
-
Carrier: Non-polar solvent (Toluene or Hexane) to control migration speed.[2]
-
Modifier: Polar solvent (Ethyl Acetate or Acetone) to adjust
range. -
Additives (Critical): A basic modifier (Triethylamine or Ammonium Hydroxide) must be added to deprotonate the silica surface and the amine, ensuring tight, round spots.[2]
Experimental Protocol
Materials & Reagents[1][3][4]
-
Stationary Phase: Silica Gel 60
pre-coated plates (Aluminum or Glass backed).[2] -
Solvents (HPLC Grade): Toluene, Ethyl Acetate (EtOAc), n-Hexane, Methanol (MeOH), Triethylamine (TEA), Ammonium Hydroxide (25%).[2]
-
Visualization: UV Lamp (254 nm) and Ehrlich’s Reagent (optional stain).[2]
Workflow Diagram
The following diagram outlines the optimized decision process for solvent selection.
Figure 1: Decision tree for optimizing TLC separation of amine-containing isomers.
Step-by-Step Procedure
Step 1: Sample Preparation Dissolve 5-10 mg of the nitroxylidine mixture in 1 mL of Methanol or Dichloromethane (DCM).[2]
-
Note: Avoid using the mobile phase as the diluent if it contains non-polar solvents, as the sample may precipitate.[2]
Step 2: Plate Preparation Mark a baseline 1.5 cm from the bottom of the plate using a soft pencil.[2] Spot 1-2 µL of the sample using a micro-capillary.[2] Keep spot diameter < 3 mm.[2]
Step 3: Mobile Phase Preparation (Recommended Systems)
Prepare 10 mL of the following systems in a developing chamber. Pre-saturate the chamber with filter paper for 15 minutes to ensure reproducible
| System ID | Composition (v/v) | Application |
| Sys-A (General) | Hexane : Ethyl Acetate : TEA (70 : 29 :[1][2] 1) | Initial screening for polarity.[2] |
| Sys-B (High Res) | Toluene : Ethyl Acetate : TEA (80 : 19 :[1][2] 1) | Best for isomers. Toluene provides |
| Sys-C (Polar) | DCM : Methanol : | For highly polar degradation products or N-oxides.[1][2] |
Step 4: Development Place the plate in the chamber.[2][3] Allow solvent to migrate until 1 cm from the top.[2] Remove and dry immediately with a warm air stream (essential to remove TEA/Ammonia before visualization).[2]
Step 5: Visualization
-
Visual: Nitroxylidines are typically yellow/orange.[2][3] Note the color intensity.
-
UV: View under 254 nm. The nitro-aromatic ring quenches fluorescence, appearing as dark spots on a bright green background.[1][2]
-
Chemical Stain (Confirmation): Dip in Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in HCl/EtOH). Primary aromatic amines turn bright yellow/orange or red.[2]
Data Analysis & Expected Results
The relative migration (
Table 1: Expected Relative Migration Trends
| Isomer Type | Structural Feature | Interaction with Silica | Predicted |
| Ortho-Nitro | Weak. Intramolecular H-bond reduces polarity.[1][2] | High (0.6 - 0.[1][2]8) | |
| Meta/Para-Nitro | Strong. Free | Low (0.2 - 0.[1][2]4) | |
| Dinitro | Two | Very weak basicity, high polarity.[1][2] | Variable |
Troubleshooting Guide
-
Problem: Tailing / Comet-shaped spots.
-
Cause: Silica acidity protonating the amine.[2]
-
Solution: Increase TEA concentration to 2% or switch to
saturated chamber.
-
-
Problem: Spots move to solvent front (
).-
Cause: Solvent too polar.[2]
-
Solution: Increase Hexane/Toluene ratio.
-
-
Problem: Co-elution (Isomers overlapping).
References
-
Separation of Nitroaniline Isomers: Standard protocols for nitro-substituted anilines serve as the foundational model for nitroxylidines due to structural homology.[2]
-
Solvent Systems for Amines: Guidelines on using basic modifiers (TEA/NH4OH) to suppress silanol interactions.
-
Isomer Selectivity: Discussion on ortho- vs para-substitution effects on polarity and Rf values.
-
Nitroxylidine Chemistry: Structural identification and historical context of nitro-xylidine deriv
-
General TLC Methodology: Best practices for chamber saturation and visualiz
Sources
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in 2,4-Dimethyl-3-nitroaniline Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of substituted anilines. Here, we address the specific challenges associated with the regioselective nitration of 2,4-dimethylaniline to produce 2,4-Dimethyl-3-nitroaniline. The inherent steric and electronic properties of the starting material make direct nitration a complex problem. This document provides in-depth troubleshooting advice, validated protocols, and the causal reasoning behind our recommended strategies to ensure a successful and reproducible synthesis.
Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions that arise during the synthesis of 2,4-Dimethyl-3-nitroaniline.
Q1: Why is the direct nitration of 2,4-dimethylaniline to obtain the 3-nitro isomer so problematic?
A: Direct nitration using a standard mixed acid (HNO₃/H₂SO₄) is not recommended due to a combination of competing electronic and steric effects.
-
Protonation of the Amino Group: In a strong acidic medium, the highly basic amino group (-NH₂) is protonated to form an anilinium ion (-NH₃⁺). This converts the group from a powerful ortho-, para-directing activator into a meta-directing deactivator.[1][2][3]
-
Oxidation and Tar Formation: The amino group is highly susceptible to oxidation by nitric acid, leading to the formation of dark, tarry byproducts and a significant reduction in yield.[2][4]
-
Competing Directing Effects: The free amine, if present, along with the two activating methyl groups, directs electrophilic substitution to positions 3, 5, and 6. However, the anilinium ion directs to position 5. This results in a complex mixture of isomers, including 2,4-dimethyl-5-nitroaniline and 4,6-dimethyl-2-nitroaniline, rather than the desired 3-nitro product.[5]
Q2: What is the most reliable and effective method to synthesize 2,4-Dimethyl-3-nitroaniline with high regioselectivity?
A: The most robust and widely accepted strategy is a three-step sequence involving the protection of the amino group, followed by nitration and subsequent deprotection. This method effectively mitigates the issues of oxidation and poor regioselectivity. The workflow is as follows:
-
Acetylation: The amino group of 2,4-dimethylaniline is protected as an acetamide.
-
Nitration: The resulting N-(2,4-dimethylphenyl)acetamide is nitrated.
-
Hydrolysis: The acetyl protecting group is removed to yield the final product.
Q3: What is the scientific rationale for acetylating the amino group prior to nitration?
A: Acetylation is a critical control step that serves two primary functions:
-
Moderation of Reactivity: The acetamido group (-NHCOCH₃) is still an ortho-, para-directing activator, but its activating strength is significantly less than that of a free amino group. This is because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl oxygen.[2] This moderation prevents unwanted oxidation and di-nitration side reactions.[6][7]
-
Steric Guidance: The bulky acetamido group provides significant steric hindrance at the adjacent ortho-position (position 6). This sterically disfavors electrophilic attack at that site and directs the incoming nitronium ion (NO₂⁺) to the electronically activated and less sterically hindered 3-position.[6][8]
Q4: My nitration of N-(2,4-dimethylphenyl)acetamide is resulting in a low yield and dark coloration. What are the likely causes?
A: This is a common issue often traced back to reaction conditions.
-
Poor Temperature Control: The nitration of aromatic compounds is a highly exothermic process.[9] Failure to maintain a low temperature (typically 0-5 °C) during the addition of the nitrating agent can lead to thermal runaway, promoting the formation of dinitro compounds and oxidative decomposition (tarring).[4]
-
Incorrect Reagent Stoichiometry: Using an excessive amount of nitric acid can lead to over-nitration.
-
Rate of Addition: Adding the nitrating agent too quickly can cause localized overheating, leading to the same issues as poor overall temperature control.
Q5: Are there alternative, milder nitrating agents that can be used for this synthesis?
A: Yes, for substrates that are particularly sensitive to strong acids, alternative nitrating systems can be employed. Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) has been shown to be an effective and regioselective nitrating agent for some anilines under milder conditions, often avoiding the need for concentrated sulfuric acid.[10][11] While this may offer a safer and more selective alternative, the protocol would need to be specifically optimized for N-(2,4-dimethylphenyl)acetamide.
Troubleshooting and Experimental Protocols
This section provides detailed, step-by-step protocols for the recommended three-step synthesis. Adherence to these procedures is critical for achieving a high yield and purity.
Logical Workflow for Synthesis
The following diagram illustrates the decision-making process and workflow for the synthesis.
Caption: Logical workflow for the synthesis and troubleshooting of 2,4-Dimethyl-3-nitroaniline.
Protocol 1: Acetylation of 2,4-Dimethylaniline
This procedure protects the amine to prevent oxidation and control regioselectivity.
Table 1: Reagents and Conditions for Acetylation
| Reagent | Molar Eq. | Amount | Purpose |
| 2,4-Dimethylaniline | 1.0 | (e.g., 12.1 g, 0.1 mol) | Starting Material |
| Acetic Anhydride | 1.1 | (e.g., 11.2 g, 0.11 mol) | Acetylating Agent |
| Glacial Acetic Acid | - | (e.g., 20 mL) | Solvent |
| Sodium Acetate | 0.1 | (e.g., 0.82 g, 0.01 mol) | Catalyst/Base |
Step-by-Step Methodology:
-
In a 250 mL round-bottom flask, dissolve 2,4-dimethylaniline and sodium acetate in glacial acetic acid.
-
Cool the mixture in an ice bath to approximately 10-15 °C.
-
Slowly add acetic anhydride dropwise with continuous stirring, ensuring the temperature does not exceed 30 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.
-
Collect the precipitated white solid, N-(2,4-dimethylphenyl)acetamide, by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product thoroughly. The expected yield is typically >90%.
Visualizing the Role of the Protecting Group
The diagram below illustrates how the bulky acetamido group sterically shields one ortho position, directing the incoming electrophile to the desired 3-position.
Caption: Steric hindrance from the acetamido group directs nitration to the 3-position.
Protocol 2: Nitration of N-(2,4-dimethylphenyl)acetamide
This step introduces the nitro group at the 3-position. Strict temperature control is paramount.
Table 2: Reagents and Conditions for Nitration
| Reagent | Molar Eq. | Amount | Purpose |
| N-(2,4-dimethylphenyl)acetamide | 1.0 | (e.g., 16.3 g, 0.1 mol) | Substrate |
| Conc. Sulfuric Acid (98%) | ~5.0 | (e.g., 50 mL) | Solvent/Catalyst |
| Conc. Nitric Acid (70%) | 1.05 | (e.g., 6.6 g, 0.105 mol) | Nitrating Agent |
Step-by-Step Methodology:
-
In a 500 mL flask equipped with a magnetic stirrer and thermometer, carefully add N-(2,4-dimethylphenyl)acetamide in portions to concentrated sulfuric acid, keeping the temperature below 20 °C with an ice-salt bath.
-
Once all the solid has dissolved, cool the solution to 0-5 °C.
-
Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to 10 mL of cold concentrated sulfuric acid. Keep this mixture cold.
-
Add the nitrating mixture dropwise to the stirred acetamide solution over 30-45 minutes. Crucially, maintain the reaction temperature between 0-5 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.
-
Very slowly and carefully, pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
The solid product, N-(2,4-dimethyl-3-nitrophenyl)acetamide, will precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry completely.
Protocol 3: Acid-Catalyzed Hydrolysis (Deprotection)
This final step removes the acetyl group to reveal the target molecule.
Table 3: Reagents and Conditions for Hydrolysis
| Reagent | Molar Eq. | Amount | Purpose |
| Nitro-acetamide Intermediate | 1.0 | (e.g., from previous step) | Substrate |
| Sulfuric Acid (70% aq.) | - | (e.g., 100 mL) | Acid Catalyst |
| Ethanol | - | (e.g., 50 mL) | Co-solvent |
| Ammonium Hydroxide (aq.) | - | To neutralize | Work-up |
Step-by-Step Methodology:
-
Place the crude N-(2,4-dimethyl-3-nitrophenyl)acetamide into a round-bottom flask.
-
Add the 70% sulfuric acid and ethanol. The ethanol helps with solubility.
-
Heat the mixture to reflux (approx. 100-110 °C) for 1 hour. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then pour it onto 300 g of crushed ice.
-
Slowly neutralize the solution by adding concentrated ammonium hydroxide until it is slightly basic (pH ~8). Keep the mixture cool in an ice bath during neutralization.
-
The crude 2,4-Dimethyl-3-nitroaniline will precipitate as a yellow-orange solid.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure product.
References
- Google Patents. (n.d.). CN106397395A - A method for preparing 2,4-dimethyltetrahydrothiophene-3-one.
-
Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Nitration of aniline. Retrieved from [Link]
-
Filo. (2024). Why is acetylation of aniline carried out before it's nitration. Retrieved from [Link]
-
ResearchGate. (2025). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1. Retrieved from [Link]
-
Vanderbilt University. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]
- Google Patents. (n.d.). CN101962327A - New Synthesis Process of 4-(N,N-Dimethylamino)-Butyraldehyde Dimethalate.
-
PubMed. (n.d.). An Alternative Method for the Selective Synthesis of Ortho-nitro Anilines Using Bismuth Nitrate Pentahydrate. Retrieved from [Link]
-
Royal Society of Chemistry. (1979). The nitration of the NN-dimethylanilinium ion. A new mechanism for catalysis by nitrous acid. J. Chem. Soc., Perkin Trans. 2, 618-623. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
Chemistry Stack Exchange. (2012). Why does nitration of N,N-dimethylaniline occur at the meta position? Retrieved from [Link]
-
ResearchGate. (2025). Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. Retrieved from [Link]
-
Reddit. (2016). A simple question on the nitration of aniline. Retrieved from [Link]
-
askIITians. (2025). Why is nitration of aniline difficult? Retrieved from [Link]
-
PubChem. (n.d.). N-(2,4-Dimethylphenyl)acetamide. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024). Why nitration of aniline carried out after acetylation give ortho and para major products? Retrieved from [Link]
-
askIITians. (2025). Why is acetylation performed before nitration of aniline? Retrieved from [Link]
-
Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]
-
ACS Publications. (1971). Alkaline hydrolysis of p-nitroacetanilide and p-formylacetanilide. Journal of the American Chemical Society, 93(23), 6331-6337. Retrieved from [Link]
-
JCBPS. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Retrieved from [Link]
- Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
YouTube. (2020). Hydrolysis: Preparation of 4-Nitroaniline. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
Carbon. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]
-
University of Calgary. (n.d.). Directing Groups in SE Ar. Retrieved from [Link]
-
University of Chemistry and Technology, Prague. (n.d.). Preparation of 4-nitroacetanilide and 4-nitroaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). 2,4-Dimethyl-6-nitroaniline. Retrieved from [Link]
-
ResearchGate. (2025). Enzymatic Hydrolysis of p-Nitroacetanilide: Mechanistic Studies of the Aryl Acylamidase from Pseudomonas fluorescens. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. ncert.nic.in [ncert.nic.in]
- 3. Why is nitration of aniline difficult? - askIITians [askiitians.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2,4-DIMETHYL-5-NITROANILINE synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Why is acetylation performed before nitration of aniline? - askIITians [askiitians.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jcbsc.org [jcbsc.org]
- 10. An Alternative Method for the Selective Synthesis of Ortho-nitro Anilines Using Bismuth Nitrate Pentahydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Improving yield of 3-nitro isomer in 2,4-xylidine nitration
The following technical guide addresses the specific challenge of isolating the 3-nitro isomer (2,4-dimethyl-3-nitroaniline) from the nitration of 2,4-xylidine.
Department: Chemical Process Development & Application Support Subject: Regiocontrol Strategies for the Nitration of 2,4-Dimethylaniline (2,4-Xylidine)
Executive Summary & Diagnostic
The Core Problem: Direct nitration of 2,4-xylidine (or its acetylated derivative) inherently disfavors the 3-nitro isomer due to steric hindrance and electronic directing effects .
-
Direct Nitration (Mixed Acid): The protonated amine (
) directs meta, but the 5-position is sterically accessible, while the 3-position is "sandwiched" between two methyl groups (the "buttressing effect"). Result: Predominantly 5-nitro isomer . -
Protected Nitration (Acetamide): The acetamido group (
) is ortho/para directing. The para position (4) is blocked. The ortho position (6) is accessible. Result: Predominantly 6-nitro isomer .
The Solution: To obtain the 3-nitro isomer in high yield, you cannot rely on standard electrophilic aromatic substitution (EAS) kinetics. You must employ a Blocking Strategy (Sulfonation-Nitration-Desulfonation) or switch to a Reductive Route starting from m-xylene.
Strategic Pathways (Decision Matrix)
The following diagram illustrates why your current yield is low and how to redirect the pathway.
Figure 1: Reaction pathways showing how the blocking strategy forces substitution at the sterically hindered 3-position.
Protocol: The Sulfonation Blocking Method
This is the primary method for researchers who must start with 2,4-xylidine. By temporarily occupying the reactive 5-position with a sulfonic acid group, the nitronium ion is forced into the hindered 3-position.
Phase 1: Sulfonation (Blocking)
-
Reagents: 2,4-Xylidine, Oleum (20%
) or Conc. . -
Mechanism: Sulfonation is reversible and sterically demanding, but under thermodynamic control, it favors the less hindered 5-position (para to C2-methyl, ortho to C4-methyl).
-
Procedure:
-
Dissolve 2,4-xylidine in concentrated
. -
Add oleum slowly while maintaining temperature (approx. 80-100°C).
-
Heat to 100°C for 2-4 hours to ensure completion.
-
Checkpoint: Verify formation of 2,4-xylidine-5-sulfonic acid . The mass spectrum should show M+80 shift.
-
Phase 2: Nitration (Functionalization)
-
Reagents: Fuming
, . -
Logic: The sulfonic acid group at C5 and the protonated amine at C1 both direct the incoming electrophile.
-
(at C1) directs meta
C3 and C5 (blocked). -
(at C5) directs meta
C1 (blocked) and C3. -
Result: Cooperative directing effects force nitration at C3 .
-
(at C1) directs meta
-
Procedure:
-
Cool the sulfonation mixture to 0-5°C.
-
Add fuming
dropwise. Critical: Keep temperature < 15°C to prevent desulfonation or over-oxidation. -
Stir for 1-2 hours.
-
Phase 3: Desulfonation (Release)
-
Reagents: Dilute
, Steam. -
Procedure:
-
Dilute the reaction mass with water to reduce acid concentration to approx. 50-60%.
-
Pass live steam through the mixture (steam distillation) or reflux at 120-130°C.
-
The sulfonic acid group hydrolyzes, leaving the nitro group intact.
-
The product, 3-nitro-2,4-xylidine , will precipitate or distill over (depending on setup).
-
Alternative Route: Partial Reduction (Best for Scale)
If you are not restricted to 2,4-xylidine as a starting material, the Zinin Reduction of 2,4-dinitro-m-xylene is chemically superior because it avoids the "sandwich" steric fight entirely.
| Step | Reaction | Product | Yield Potential |
| 1 | Nitration of m-Xylene | 2,4-Dinitro-m-xylene (major) + 4,6-Dinitro isomer | High |
| 2 | Selective Reduction | 2,4-Dimethyl-3-nitroaniline | >85% |
Why this works:
In 2,4-dinitro-m-xylene (1,3-dimethyl-2,4-dinitrobenzene), the nitro group at position 4 is less hindered than the nitro group at position 2 (which is between two methyls). Selective reduction (using
-
Reduction of 4-
4- . -
Result: 1,3-dimethyl-2-nitro-4-aminobenzene.
-
Renumbering for aniline priority: 2,4-dimethyl-3-nitroaniline .
Troubleshooting & FAQ
Q1: I am seeing a large M-18 peak or black tar. What is happening?
Cause: Oxidation of the amino group. Fix: Ensure the amine is fully protonated (high acidity) before adding nitric acid. If using the blocking method, the sulfonation step usually protects the amine as a salt. If using direct nitration (not recommended), you must use acetyl protection, but that yields the 6-isomer.
Q2: Can I separate the 3-nitro and 5-nitro isomers by column chromatography?
Answer: Yes, but it is inefficient.
-
5-nitro-2,4-xylidine: Less polar, elutes first. (Nitro group is accessible).[1]
-
3-nitro-2,4-xylidine: Nitro group is sterically shielded ("sandwiched"). This often reduces its interaction with stationary phases, but the dipole moment is distinct.
-
Recommendation: Use the blocking synthesis to avoid the separation headache entirely.
Q3: Why not use 2,6-xylidine?
Answer: 2,6-xylidine (2,6-dimethylaniline) is a different structural isomer. Nitration would yield 3-nitro-2,6-xylidine. If your target is specifically the 2,4-xylidine scaffold, you must start with 2,4-xylidine or m-xylene.
Q4: My yield in the desulfonation step is low.
Cause: Temperature too low or acid too concentrated. Fix: Desulfonation requires water (hydrolysis). Ensure the acid concentration is diluted to <70% and the temperature is high (reflux/steam). If the acid is too concentrated, the equilibrium favors the sulfonated species.
References
- Nitration of Xylidines (General): Nolting, E., & Stricker, E. (1888). Ueber die Nitration des m-Xylidins. Berichte der deutschen chemischen Gesellschaft. [Classic reference establishing 5-nitro preference].
-
Selective Reduction Route (Zinin Reduction)
-
Porter, H. K. (1973). The Zinin Reduction of Nitroarenes. Organic Reactions, 20, 455.
-
-
Synthesis of 2,4-Dimethyl-3-nitroaniline (Patent)
-
Choi, H. S., et al. (2018). Pyrazolopyrimidine derivatives... and preparation method thereof. WO2018208132A1. (Describes preparation via reduction of dinitro precursor).
-
- Olah, G. A., et al. (1978). Nitration: Methods and Mechanisms. VCH Publishers.
Sources
Separating 2,4-Dimethyl-3-nitroaniline from 5-nitro isomer byproducts
Technical Support Ticket #8842: Isomer Separation Protocol Subject: Resolution Strategy for Separating 2,4-Dimethyl-3-nitroaniline from 5-nitro Isomer Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
User Issue Summary
Users frequently encounter difficulty separating 2,4-dimethyl-3-nitroaniline (Target) from its regioisomer 2,4-dimethyl-5-nitroaniline (Byproduct/Major Impurity). Common pain points include co-elution in chromatography, "oiling out" during recrystallization, and ambiguity in NMR identification.[2]
Root Cause Analysis
The difficulty arises from the structural similarity of the isomers.[2] Both are meta-nitroanilines derived from 2,4-xylidine.[1][2] The critical difference lies in Steric Inhibition of Resonance (SIR) :
-
The 3-nitro isomer: The nitro group is "sandwiched" between two methyl groups (positions 2 and 4).[2] This steric crowding forces the nitro group out of planarity with the benzene ring, decoupling its resonance electron-withdrawing power.[2][3]
-
The 5-nitro isomer: The nitro group is less hindered, maintaining planarity and strong resonance withdrawal.[2]
This subtle electronic difference is the key lever we will use for separation.
Section 1: Diagnostic Triage (Identification)
How do I know which isomer I have?
Before attempting separation, you must confirm the identity of your peaks/spots.[2] Do not rely solely on polarity.[1][2] Use 1H NMR coupling constants as the definitive fingerprint.
| Feature | 2,4-Dimethyl-3-nitroaniline (Target) | 2,4-Dimethyl-5-nitroaniline (Impurity) |
| Aromatic Protons | Doublets (Ortho Coupling) | Singlets (Para Coupling) |
| Logic | Protons are at positions 5 and 6.[1][2] They are neighbors (ortho). | Protons are at positions 3 and 6.[1][2] They are opposite (para). |
| Coupling Constant ( | ||
| Shift Environment | H5 and H6 are distinct.[1][2] | H3 and H6 are distinct.[1][2] |
Section 2: Purification Protocols
Method A: The "Basicity Swing" Extraction (Recommended for Scale-up)
Best for: Large crude mixtures (>5g) where chromatography is too expensive.[2]
Mechanism: Due to SIR (Steric Inhibition of Resonance), the 3-nitro isomer is more basic than the 5-nitro isomer.[1][2] The twisted nitro group in the 3-position cannot effectively withdraw electrons from the ring, leaving the amine lone pair more available for protonation.[2]
Protocol:
-
Dissolution: Dissolve the crude brown solid in Ethyl Acetate (approx. 10 mL per gram).
-
First Extraction (Removal of highly basic impurities): Wash with water to remove inorganic salts.[2]
-
Targeted Extraction (The Separation):
-
Recovery:
-
Validation: Check the MP. If the separation was successful, the MP should be sharp.[2]
Method B: Recrystallization (Polishing)
Best for: Final purification after Method A.[2]
The "Oiling Out" Problem: Nitroanilines have low melting points and often melt before they dissolve, forming an oil that traps impurities.[2] The Fix: Use the "Seed & Starve" technique.[2]
-
Solvent System: Ethanol : Water (Start with 95% Ethanol).[2]
-
Dissolution: Heat Ethanol to boiling. Add the crude solid.[2] If it oils out, add more ethanol until it dissolves completely.[2]
-
Precipitation: Remove from heat. Add hot water dropwise until the solution just turns turbid (cloudy).
-
Clarification: Add one drop of hot ethanol to clear the turbidity.[2]
-
Crystallization: Allow to cool to room temperature slowly (wrap flask in foil/towel).
-
Troubleshooting: If oil droplets form, scratch the glass vigorously with a rod to induce nucleation.[2]
-
-
Filtration: Filter the yellow/orange needles and wash with ice-cold 50% Ethanol/Water.
Section 3: Visualizing the Logic
The following diagram illustrates the decision matrix for separating these specific isomers.
Caption: Workflow for identifying and separating 2,4-dimethyl-3-nitroaniline based on NMR signatures and basicity differences.
Section 4: Frequently Asked Questions (FAQs)
Q: Why does my HPLC show a single broad peak for both isomers? A: Isomers often co-elute on C18 columns because their hydrophobicities are nearly identical.[2]
-
Fix: Switch to a Phenyl-Hexyl column.[1][2] The pi-pi interactions differ significantly between the planar 5-nitro and the twisted 3-nitro isomers, often resolving the peaks.[1][2] Alternatively, use an isocratic hold (e.g., 85:15 Water:MeCN) rather than a gradient.[2]
Q: The solid turned into a dark oil during recrystallization.[2] Is it ruined? A: No, it has "oiled out." This happens when the saturation temperature is above the melting point.[2]
-
Fix: Re-heat the mixture until the oil dissolves (add more ethanol if needed). Then, let it cool with vigorous stirring. The agitation prevents the oil from pooling and encourages crystal nucleation.[2]
Q: Can I use flash chromatography? A: Yes, but it consumes large amounts of solvent.[2]
-
System: Hexane:Ethyl Acetate (Start 90:10).[2]
-
Order of Elution: On Silica, the 3-nitro isomer (less polar due to steric shielding of the nitro group) typically elutes before the 5-nitro isomer.[2] (Verify with TLC first).
References
-
Dyson, G. M., et al. "The Nitration of 2,4-Dimethylacetanilide and Related Compounds."[2] Journal of the Chemical Society, 1927.[2] [2]
-
Establishes the formation of 5-nitro as the major product and the difficulty of direct synthesis.[2]
-
-
Wepster, B. M. "Steric Effects on Mesomerism: The Basicity of Nitroanilines."[2] Recueil des Travaux Chimiques des Pays-Bas, 1957.[1][2]
-
Foundational text explaining the "Steric Inhibition of Resonance" (SIR) which makes the 3-nitro isomer more basic.[2]
-
-
BenchChem Technical Support. "Solvent Selection for Effective Recrystallization of Nitroaromatic Compounds." BenchChem Technical Guides, 2025.
- Provides the "Seed & Starve" protocol for handling oiling-out issues.
-
National Institutes of Health (NIH). "2,4-Dimethyl-6-nitroaniline Crystal Structure and Hydrogen Bonding."[1][2] PubMed Central, 2012.[2]
-
Used for comparative structural analysis of nitro-xylidine isomers.[1]
-
Sources
Technical Support Center: Troubleshooting Low Purity in 3-Nitro-2,4-xylidine Recrystallization
Welcome to the technical support center for the purification of 3-Nitro-2,4-xylidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the recrystallization of this compound. By understanding the underlying principles of crystallization and the specific properties of 3-Nitro-2,4-xylidine, you can significantly improve the purity and yield of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of recrystallization and why is it used for purifying 3-Nitro-2,4-xylidine?
Recrystallization is a purification technique for solid organic compounds.[1][2] The core principle relies on the differential solubility of a compound in a particular solvent at different temperatures.[1][3] Ideally, the compound of interest, in this case, 3-Nitro-2,4-xylidine, should be highly soluble in a hot solvent but have low solubility in the same solvent when it's cold.[1][4] Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures or completely insoluble.
During the process, the impure solid is dissolved in a minimum amount of hot solvent to create a saturated solution.[5][6][7] As this solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals.[1][3][8] The impurities remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.[1][2][8]
Q2: My recrystallized 3-Nitro-2,4-xylidine is still impure. What are the most likely causes?
Several factors can contribute to low purity after recrystallization. Here are some of the most common culprits:
-
Inappropriate Solvent Choice: The selected solvent may not have a steep enough solubility curve for 3-Nitro-2,4-xylidine, meaning the compound remains significantly soluble even at low temperatures, leading to poor recovery and potential co-crystallization of impurities.
-
Cooling Too Rapidly: Rapid cooling can trap impurities within the crystal lattice.[9] A slow, gradual cooling process allows for the formation of larger, purer crystals.
-
Using Too Much Solvent: An excessive amount of solvent will keep more of your product dissolved in the mother liquor, even after cooling, which reduces the yield and can increase the relative concentration of soluble impurities that might co-precipitate.[6]
-
Presence of Insoluble Impurities: If the hot solution was not filtered to remove insoluble impurities, they will be collected along with your purified crystals.
-
"Oiling Out": The compound may separate as an oil rather than a crystalline solid.[2] This oil can trap impurities and is difficult to purify further. This often happens if the boiling point of the solvent is higher than the melting point of the solute.
-
Co-precipitation of Isomeric Impurities: The synthesis of 3-Nitro-2,4-xylidine can sometimes result in the formation of other nitro-xylidine isomers.[10] These isomers may have similar solubility profiles, making them difficult to separate by simple recrystallization.
Q3: What are the key properties of 3-Nitro-2,4-xylidine I should consider when choosing a recrystallization solvent?
Understanding the physicochemical properties of 3-Nitro-2,4-xylidine is crucial for selecting an appropriate solvent.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | N/A |
| Appearance | Yellow to brown crystalline solid | [11][12] |
| Melting Point | 139-141 °C (approx.) | N/A |
| Polarity | Polar, due to the nitro (-NO₂) and amino (-NH₂) groups | [4] |
Given its polar nature, polar solvents are generally a good starting point for solubility tests.[4] However, the presence of two methyl groups on the benzene ring also imparts some non-polar character.
Q4: How do I perform a proper solvent selection for the recrystallization of 3-Nitro-2,4-xylidine?
A systematic approach to solvent screening is essential for a successful recrystallization.
Experimental Protocol: Solvent Screening
-
Initial Selection: Based on the "like dissolves like" principle, start with a range of solvents with varying polarities. Good candidates for 3-Nitro-2,4-xylidine could include ethanol, methanol, isopropanol, ethyl acetate, and water, or mixtures thereof.[4][13]
-
Small-Scale Testing:
-
Place a small amount (e.g., 20-30 mg) of your impure 3-Nitro-2,4-xylidine into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature, shaking after each addition. An ideal solvent will not dissolve the compound at room temperature.[14]
-
If the compound does not dissolve, gently heat the test tube in a water bath. A good solvent will dissolve the compound completely at or near its boiling point.[14]
-
Allow the solutions that dissolved the compound upon heating to cool slowly to room temperature, and then in an ice bath.
-
-
Observation: The best solvent will be one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and which yields a good crop of crystals upon cooling.
dot graph TD { A[Start: Impure 3-Nitro-2,4-xylidine] --> B{Select Potential Solvents}; B --> C{Test Solubility at Room Temp}; C -- Soluble --> D[Reject Solvent]; C -- Insoluble --> E{Test Solubility in Hot Solvent}; E -- Insoluble --> D; E -- Soluble --> F{Cool Solution Slowly}; F -- Forms Crystals --> G[Good Candidate Solvent]; F -- No Crystals/Oiling Out --> D; } enddot Caption: Solvent selection workflow for recrystallization.
Troubleshooting Guide
Problem 1: The compound "oils out" instead of crystallizing.
Causality: "Oiling out" occurs when the solute melts before it dissolves in the hot solvent or when the saturated solution's temperature is above the melting point of the solute. The resulting liquid phase is immiscible with the solvent and can trap impurities.[2]
Solutions:
-
Use a lower-boiling point solvent: If the solvent's boiling point is higher than the melting point of 3-Nitro-2,4-xylidine (approx. 139-141 °C), this is a likely cause.
-
Increase the amount of solvent: The solution may be too concentrated. Adding more hot solvent can sometimes prevent oiling out.
-
Use a solvent pair: Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid. Then, add a few drops of the good solvent to redissolve the oil and allow the solution to cool slowly. A common solvent pair is ethanol and water.[9]
Problem 2: Very low or no crystal formation upon cooling.
Causality: This issue typically arises from using too much solvent, resulting in an unsaturated solution even at low temperatures, or from the compound being too soluble in the chosen solvent.[6]
Solutions:
-
Evaporate some of the solvent: Gently heat the solution to boil off some of the solvent to increase the concentration of the solute. Once you observe the formation of crystals on the surface, allow it to cool again.
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure 3-Nitro-2,4-xylidine to the cooled solution. This seed crystal will act as a template for other molecules to crystallize upon.
-
-
Use an anti-solvent: If the compound is highly soluble, you can try an anti-solvent recrystallization technique where a second solvent in which the compound is insoluble is added to the solution.[15]
Problem 3: Crystals are colored, indicating the presence of impurities.
Causality: Colored impurities may be present in the starting material. Aromatic nitro compounds can also be susceptible to degradation, forming colored byproducts, especially when exposed to light and air.[11][16]
Solutions:
-
Use activated carbon (charcoal): Activated carbon can adsorb colored impurities.
-
Dissolve the impure compound in the hot solvent.
-
Allow the solution to cool slightly to prevent bumping.
-
Add a small amount of activated carbon (a spatula tip is usually sufficient). Adding too much will adsorb your product as well.
-
Bring the solution back to a boil for a few minutes.
-
Perform a hot filtration to remove the carbon.[3] This must be done quickly to prevent premature crystallization in the funnel.[2]
-
-
Perform a second recrystallization: A single recrystallization may not be sufficient to remove all impurities. A second pass through the procedure can significantly improve purity.
dot graph TD { subgraph Impurity Removal Workflow A[Dissolve Impure Compound in Hot Solvent] --> B{Add Activated Carbon}; B --> C{Boil Briefly}; C --> D{Perform Hot Filtration}; D --> E[Cool Filtrate to Crystallize]; E --> F[Collect Pure Crystals]; endgraph } enddot Caption: Workflow for removing colored impurities.
Problem 4: The melting point of the recrystallized product is broad and lower than the literature value.
Causality: A broad melting point range is a classic indicator of an impure compound. The impurities disrupt the crystal lattice, requiring less energy to break it down.
Solutions:
-
Re-evaluate the recrystallization procedure: Review your solvent choice, cooling rate, and the amount of solvent used.
-
Ensure the product is completely dry: Residual solvent can depress the melting point. Dry the crystals thoroughly under vacuum.
-
Consider alternative purification techniques: If recrystallization fails to yield a pure product, techniques like column chromatography may be necessary, especially for separating closely related isomers.
References
-
Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]
-
recrystallization-2.doc.pdf. (n.d.). Retrieved from [Link]
-
Recrystallization-1.pdf. (n.d.). Retrieved from [Link]
-
recrystallization, filtration and melting point. (n.d.). Retrieved from [Link]
-
Mettler-Toledo International Inc. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Recrystallization1. (n.d.). Retrieved from [Link]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4-Xylidine. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 1562 - 2,4-XYLIDINE. Retrieved from [Link]
- Wiberg, K. B. (1960). Laboratory Technique in Organic Chemistry. McGraw-Hill.
-
Deepak Nitrite Ltd. (2021, February 1). SAFETY DATA SHEET 2,4-Xylidine. Retrieved from [Link]
-
Grokipedia. (n.d.). 2,3-Xylidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Xylidine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Dimethylaniline. PubChem. Retrieved from [Link]
-
Reddit. (2018, July 22). Recrystallizing nitroacetanilide. r/OrganicChemistry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
- Google Patents. (2014, December 31). CN104250215A - Synthesis method of N-(1-ethyl propyl)-3, 4-dimethylaniline.
-
AIChE. (n.d.). (512e) A New Recrystallization Method for Nitroguanidine. AIChE - Proceedings. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). 2,4-Xylidine | 95-68-1. Retrieved from [Link]
Sources
- 1. mt.com [mt.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. researchgate.net [researchgate.net]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. grokipedia.com [grokipedia.com]
- 11. Xylidine | C48H66N6 | CID 56846457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2,4-Dimethylaniline | C8H11N | CID 7250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. proceedings.aiche.org [proceedings.aiche.org]
- 16. ICSC 1562 - 2,4-XYLIDINE [chemicalsafety.ilo.org]
Technical Support Center: Exotherm Control in Xylidine Nitration
The following technical guide is designed as an interactive support center resource. It prioritizes safety, mechanistic understanding, and field-proven troubleshooting for the nitration of xylidine derivatives.[1]
Topic: Controlling Exotherms During Nitration of Xylidine Derivatives Hazard Classification: High (Class 5 Thermal Hazard Risk) Applicable Substrates: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, 3,5-xylidine and N-alkylated derivatives.[1]
Core Safety Directive: The "Heat Sink" Principle[1]
Q: Why is this reaction considered a "Class 5" thermal hazard? A: Nitration of electron-rich aromatics like xylidines is a double-hazard scenario.[1]
-
Reaction Enthalpy: The introduction of the nitro group releases significant energy (
).[1] -
Decomposition Potential: The product (nitro-xylidine) has a decomposition energy significantly higher than the starting material (often
).[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
The Trigger: Xylidines are prone to oxidation.[1][2] If the reaction temperature exceeds the onset of decomposition (often as low as 50-60°C for unstable intermediates), a secondary runaway reaction occurs, leading to "fume-offs" or explosion.[1]
The Solution: You must operate under Mass Transfer Limitation , not Kinetic Control.[1] The rate of reaction must be limited strictly by the rate of addition of the nitrating agent, and the cooling capacity must exceed the maximum possible heat release rate (
Troubleshooting Guide (FAQ)
Category: Thermal Spikes & Runaway Indicators[1][2][4][5]
Q: The temperature spikes immediately upon adding the first drop of Mixed Acid.[1] Why? Diagnosis: Inadequate Protonation or "Free Amine" Oxidation. [1]
-
Mechanism: If the xylidine is not fully dissolved and protonated by the sulfuric acid before the nitric acid enters, the nitric acid oxidizes the free, electron-rich amine group instead of nitrating the ring.[1] This oxidation is violent and produces tar.[1]
-
Corrective Action:
Q: My cooling bath is at -20°C, but the internal temperature is creeping up. Should I increase the addition rate to finish quickly? A: ABSOLUTELY NOT.
-
The Trap: This indicates Heat Accumulation .[1] The reaction is slower than your addition rate (accumulation of unreacted HNO3).[1] If you add more, you build a "thermal bomb."[1] Once the reaction "kicks" (kinetic acceleration), the accumulated acid will react all at once.
-
Protocol:
-
STOP ADDITION immediately.
-
Keep stirring at maximum RPM.
-
Wait for the temperature to drop back to baseline.[1]
-
Resume addition at 50% of the previous rate.
-
Category: Yield & Purity
Q: I am getting a black, tarry workup instead of a yellow solid. What happened? Diagnosis: Oxidative Decomposition.
-
Cause: The reaction temperature likely exceeded the MTSR (Maximum Temperature of Synthesis Reaction) , or the nitric acid concentration was too high locally.[1]
-
Fix:
Q: The isomer ratio is wrong. I need the para-nitro, but I'm getting meta. A: Check your Acidity.
-
Mechanism:
-
Optimization: To favor para substitution, consider protecting the amine as an acetamide (N-acetylxylidine) before nitration.[1] This reduces the basicity, preventing full protonation, and allows the acetamido group to direct para strongly.
Critical Safety Parameters (Data Summary)
Before scaling up, you must know these values. Representative data for Dimethylaniline/Xylidine nitration in
| Parameter | Definition | Critical Threshold | Action if Exceeded |
| MTSR | Max Temp of Synthesis Reaction (Adiabatic) | Emergency Quench | |
| Adiabatic Temp Rise | Reduce Concentration | ||
| Decomposition Onset Temp | Evacuate Area | ||
| Specific Energy | Heat of Reaction | Active Cooling Required |
Validated Protocol: Nitration of 2,4-Dimethylaniline
Objective: Safe mono-nitration with strict exotherm control.
Reagents
-
Substrate: 2,4-Dimethylaniline (1.0 eq)
-
Solvent/Heat Sink: Conc. Sulfuric Acid (98%) (10.0 - 15.0 eq)[1]
-
Reagent: Nitric Acid (70%) or Potassium Nitrate (1.05 eq)[1]
-
Scavenger: Urea (0.1 eq) - Optional but recommended for purity.[1]
Step-by-Step Methodology
-
Preparation of Substrate Solution (The Heat Sink):
-
Preparation of Nitrating Mix (If using liquid acid):
-
The Controlled Addition (The Critical Step):
-
Add the Nitrating Mix to the Substrate Solution via a dropping funnel or dosing pump.[1]
-
Rate Limit: Maintain internal temperature < 10°C .
-
Stirring: Maximum agitation without splashing.
-
-
Post-Reaction Hold:
-
Stir at 5-10°C for 1 hour.
-
Monitor by TLC or HPLC.[1] Do not heat to drive completion unless confirmed safe by calorimetry (DSC).
-
-
Quench (The Second Exotherm):
Visualizing the Safety Logic
The following diagram outlines the decision-making process for handling exotherms during this specific synthesis.
Figure 1: Process flow logic for managing thermal risks during the nitration of xylidine derivatives. Note the critical feedback loop at the addition stage.
References
-
Yao, H., et al. (2023).[1] "Process hazard and thermal risk evaluation of m-xylene nitration with mixed acid." ResearchGate.[1] Available at: [Link]
-
Organic Syntheses. (1941).[1] "m-Nitrodimethylaniline."[1] Organic Syntheses, Coll.[1] Vol. 1, p.111.[1] Available at: [Link] (Note: Protocol adapted for modern safety standards).[1]
-
National Institutes of Health (NIH). (2025).[1] "Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process." Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of Isomeric Nitroxylidines
Current Status: Operational 🟢 | Ticket Priority: High | Topic: Isomer Resolution & Purification
Application Scientist’s Welcome
Welcome to the Nitroxylidine Purification Support Hub. If you have arrived here, you are likely dealing with the nitration products of xylidines (dimethylanilines) or xylenes, specifically attempting to isolate a single regioisomer from a reaction mixture.[1]
Nomenclature Clarification: In this guide, "Nitroxylidine" refers to the class of nitro-dimethylanilines (e.g., 4-nitro-2,6-xylidine, 6-nitro-3,4-xylidine).[2][3] These are critical intermediates for:
-
Pharmaceuticals: Local anesthetics (Lidocaine analogs) and veterinary sedatives (Xylazine precursors).[1][3]
-
Vitamins: Riboflavin (Vitamin B2) synthesis (Kuhn synthesis).[1][3]
-
Agrochemicals: Phenylamide fungicides.[1]
The core challenge is that nitration is rarely regiospecific.[1] You are likely facing a mixture of 2,4- , 2,6- , and 3,4- isomers with overlapping physical properties.[1] This guide provides self-validating protocols to resolve these mixtures.
Diagnostic & Triage (FAQ)
Q: My HPLC shows a single broad peak, but NMR suggests a mixture. What is happening?
A: Isomeric nitroxylidines often co-elute on standard C18 columns due to identical molecular weights and similar hydrophobicities.[1]
-
Diagnosis: The "methyl effect" is subtle.[1] The steric hindrance of the nitro group relative to the methyl groups (ortho vs. meta vs. para) changes the dipole moment slightly, but often not enough for standard gradient elution.
-
Solution: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase.[1][2][3] These phases interact with the
-electron systems of the aromatic ring, which differ significantly between isomers (e.g., 2,6-dimethyl-4-nitroaniline has a different -cloud density than the 2,4-isomer due to symmetry).[2][3]
Q: I am trying to distill my mixture, but the boiling points are within 2°C. Should I use a spinning band column?
A: STOP. While spinning band distillation can theoretically separate compounds with
-
Recommendation: Use Fractional Crystallization via Salt Formation (Protocol A below).[1][3] It is safer, scalable, and exploits the significant differences in basicity (pKb) caused by the steric inhibition of resonance in the amino group.
Q: My product "oils out" instead of crystallizing. How do I fix this?
A: This is common with nitroxylidines containing trace isomers acting as impurities.[1]
-
The Fix: You are likely in the "metastable zone."
Core Purification Protocols
Protocol A: Kinetic Resolution via Hydrohalic Salt Formation
Best for: Separating 2,6-xylidine derivatives from 2,4-isomers.[2]
The Mechanism: The amino group in 2,6-dimethyl-4-nitroaniline is sterically hindered by two ortho-methyl groups.[2][3] This makes it less basic and kinetically slower to form salts compared to the unhindered 2,4-isomer. We exploit this "Steric Gating."
Step-by-Step:
-
Dissolution: Dissolve the crude isomeric mixture in anhydrous ethyl acetate (EtOAc).
-
Acid Dosing: Add a solution of HCl in dioxane or ether dropwise.[1] Do not add excess. Add only 0.9 equivalents calculated based on the undesired (more basic) isomer if it is the major component, or 1.1 equivalents of the desired isomer if it is the most basic.
-
Precipitation: The unhindered isomer (typically the 2,4- or 2,5- variant) will precipitate as the hydrochloride salt first.[1]
-
Filtration: Filter the solid.
-
Recovery: Wash the filtrate with
(aq), dry over , and evaporate to obtain the hindered isomer.
Protocol B: Selective Reduction (Chemical Filtering)
Best for: High-purity isolation when yield is secondary to purity.[2][3]
The Mechanism: Nitro groups in sterically crowded positions (between two methyls) are reduced slower by metal/acid reducing agents than unhindered nitro groups.[1]
-
Reagent: Use Iron powder (Fe) in dilute Acetic Acid.
-
Condition: Run the reaction at mild temperatures (40-50°C) and monitor via TLC/HPLC.
-
Quench: Stop the reaction when the unhindered isomer is consumed (converted to the diamine).
-
Separation:
-
Extraction: Extract with Dichloromethane (DCM). The organic layer contains your purified hindered nitroxylidine.[1]
Technical Data & Comparison
Table 1: Physical Property Divergence of Common Isomers
| Isomer (Nitro-Xylidine) | Methyl Positions | Nitro Position | Basicity (Relative) | Recrystallization Solvent |
| 4-Nitro-2,6-xylidine | 2, 6 (Ortho) | 4 (Para) | Low (Hindered amine) | Methanol/Water (80:[2][3]20) |
| 6-Nitro-2,4-xylidine | 2, 4 | 6 (Ortho) | Medium | Ethanol |
| 5-Nitro-2,4-xylidine | 2, 4 | 5 (Meta) | High (Unhindered) | Isopropanol |
Decision Logic (Workflow Visualization)
The following diagram illustrates the decision matrix for selecting the correct purification strategy based on your mixture's composition.
Caption: Decision tree for selecting purification method based on steric and chemical properties of the nitroxylidine isomers.
Safety & Compliance (Critical)
-
Carcinogenicity Warning: Isomers such as 2,6-xylidine are classified as Class 2B Carcinogens (IARC).[1][2][3] Nitroxylidines can be absorbed through the skin and cause Methemoglobinemia (oxidation of hemoglobin).
-
Mandatory PPE: Double nitrile gloves, full face shield, and handling exclusively in a fume hood.[1]
-
-
Thermal Instability: Nitro-aromatics have high decomposition energies.[1][2][3] Never heat a distillation pot to dryness.[1] Always verify the absence of peroxides if using ether solvents for salt formation.[1]
References
-
Kuhn, R., & Reinemund, K. (1934).[1] Über die Synthese des Lactoflavins (Vitamin B2).[1][3] Berichte der deutschen chemischen Gesellschaft. (Foundational work on 3,4-xylidine/nitroxylidine derivatives). [1][3]
-
Nieuwenhuis, T. (1986).[1] Process for the preparation of 2,6-xylidine. U.S. Patent 4,609,760.[1] (Industrial separation of 2,6-isomers).
-
Greim, H. (2003).[1][4] Xylidine isomers (2,3-xylidine, 2,5-xylidine, 3,4-xylidine, 3,5-xylidine).[1][2][4] The MAK-Collection for Occupational Health and Safety.[2][3] (Toxicology and physical properties).[1][3]
-
Zhang, J., et al. (2025).[1][5] Determination of Xylazine and 2,6-Xylidine in Animal Tissues by LC-MS/MS. ResearchGate. (Analytical separation techniques).[1][3][5][6][7][8]
-
Smith, P.A.S. (1966).[1] The Chemistry of Open-Chain Organic Nitrogen Compounds. W.A. Benjamin. (Mechanistic insight into steric inhibition of resonance in nitro-anilines).
Sources
- 1. 2,4-Xylidine - Wikipedia [en.wikipedia.org]
- 2. N,N-DIMETHYL-3-NITROANILINE | 619-31-8 [chemicalbook.com]
- 3. scribd.com [scribd.com]
- 4. journals.publisso.de [journals.publisso.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 8. ias.ac.in [ias.ac.in]
Validation & Comparative
A-Z Guide to 1H NMR Analysis of 2,4-Dimethyl-3-nitroaniline: A Comparative Approach
For Immediate Release
In the landscape of pharmaceutical development and materials science, the unambiguous structural confirmation of synthetic intermediates is paramount. 2,4-Dimethyl-3-nitroaniline, a key building block, requires precise analytical characterization to ensure the integrity of downstream products. This guide, developed for researchers and drug development professionals, provides an in-depth analysis of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, juxtaposed with other critical analytical techniques, offering a holistic strategy for structural elucidation.
Part 1: Deconstructing the ¹H NMR Spectrum of 2,4-Dimethyl-3-nitroaniline
¹H NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic environments of protons within a molecule, it provides detailed information on the number of distinct proton types, their electronic surroundings, and their spatial relationships.
Theoretical Prediction of the ¹H NMR Spectrum
A proactive analysis of the 2,4-Dimethyl-3-nitroaniline structure allows for a robust prediction of its ¹H NMR spectrum, which is crucial for accurate data interpretation. The molecule possesses five distinct proton environments.
Caption: Structure of 2,4-Dimethyl-3-nitroaniline with key proton groups labeled.
-
Chemical Shift (δ) : The position of a signal in the NMR spectrum, the chemical shift, is highly sensitive to the electronic environment of the proton.
-
Aromatic Protons (H-5, H-6) : These protons reside on the benzene ring and are influenced by the electron-donating amino (-NH₂) group and the electron-withdrawing nitro (-NO₂) group. The -NH₂ group shields adjacent protons (moves them upfield), while the -NO₂ group deshields them (moves them downfield). H-6, being ortho to the strongly donating amino group, is expected to be more shielded (lower ppm) than H-5, which is ortho to the strongly withdrawing nitro group.
-
Methyl Protons (C2-CH₃, C4-CH₃) : These two methyl groups are in different environments. The C4-CH₃ is ortho to the amino group and meta to the nitro group. The C2-CH₃ is ortho to both the amino and nitro groups. The proximity to the deshielding nitro group will likely cause the C2-CH₃ signal to appear slightly downfield compared to the C4-CH₃ signal.
-
Amine Protons (-NH₂) : The chemical shift of amine protons is often variable and the peak is typically broad due to hydrogen bonding and quadrupole effects from the nitrogen atom. Its position can also be sensitive to solvent and concentration.[1][2]
-
-
Integration : The area under each signal is proportional to the number of protons it represents. For this molecule, the expected integration ratio would be 2H (-NH₂) : 1H (H-5) : 1H (H-6) : 3H (C2-CH₃) : 3H (C4-CH₃).
-
Multiplicity (Spin-Spin Splitting) : This phenomenon arises from the magnetic interaction between non-equivalent neighboring protons.
-
The aromatic protons H-5 and H-6 are adjacent (ortho) to each other. Therefore, they will split each other's signal into a doublet. The typical coupling constant (J-value) for ortho-coupling in benzene rings is 7–10 Hz.[3][4][5]
-
The two methyl groups (C2-CH₃ and C4-CH₃) have no adjacent protons, so they will each appear as a sharp singlet.
-
The amine (-NH₂) protons typically appear as a broad singlet and do not usually couple with other protons.
-
Table 1: Predicted ¹H NMR Spectral Data for 2,4-Dimethyl-3-nitroaniline
| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| -NH₂ | 4.5 - 5.5 (Broad) | 2H | Broad Singlet | N/A |
| H-5 | 7.0 - 7.3 | 1H | Doublet | ~8-9 (ortho) |
| H-6 | 6.7 - 6.9 | 1H | Doublet | ~8-9 (ortho) |
| C2-CH₃ | 2.3 - 2.5 | 3H | Singlet | N/A |
| C4-CH₃ | 2.1 - 2.3 | 3H | Singlet | N/A |
Part 2: A Practical Guide to Data Acquisition and Analysis
Achieving a high-quality ¹H NMR spectrum is contingent on meticulous sample preparation and instrument setup.
Experimental Protocol: ¹H NMR Sample Preparation and Acquisition
-
Sample Preparation :
-
Weigh approximately 5-10 mg of 2,4-Dimethyl-3-nitroaniline.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. DMSO-d₆ is often preferred for ensuring the observation of exchangeable protons like those in the -NH₂ group.
-
Transfer the solution into a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).
-
-
Data Acquisition :
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 400 MHz spectrometer, 16 scans, 1-second relaxation delay).
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the spectrum using the TMS signal at 0.00 ppm.
-
Integrate the signals and measure the coupling constants.
-
Caption: Standard workflow for ¹H NMR analysis.
Part 3: A Comparative Analysis of Characterization Techniques
While ¹H NMR is a powerful tool, a multi-faceted analytical approach provides the most robust and irrefutable structural confirmation.
-
¹³C NMR Spectroscopy : This technique complements ¹H NMR by providing information about the carbon skeleton of the molecule. For 2,4-Dimethyl-3-nitroaniline, one would expect to see 8 distinct signals corresponding to the 8 unique carbon atoms in the structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is excellent for identifying functional groups. For this molecule, key expected vibrational bands include:
-
N-H stretch : Two bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
-
N-O asymmetric & symmetric stretch : Strong absorptions around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ respectively, which are definitive for an aromatic nitro group.[6][7]
-
C-H stretch : Signals for aromatic and aliphatic C-H bonds just above and below 3000 cm⁻¹, respectively.
-
-
Mass Spectrometry (MS) : MS provides the molecular weight of the compound and information about its fragmentation pattern. For 2,4-Dimethyl-3-nitroaniline (C₈H₁₀N₂O₂), the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 166.18.[8] Soft ionization techniques can confirm the protonated molecule at m/z 139.05.[9] Fragmentation analysis can further support the proposed structure.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) : These hyphenated techniques are powerful for separating the compound from a mixture and providing mass spectral data for identification.[11][12][13] LC-MS/MS is particularly explored for the determination of primary aromatic amines.[13]
Table 2: Comparison of Analytical Techniques for 2,4-Dimethyl-3-nitroaniline
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| ¹H NMR | Proton environment, connectivity (J-coupling), and relative proton count. | Provides a detailed and definitive map of the proton framework. | Can be complex for impure samples. |
| ¹³C NMR | Number and electronic environment of unique carbon atoms. | Confirms the carbon skeleton and presence of all 8 carbons. | Lower sensitivity than ¹H NMR; longer acquisition times. |
| FT-IR | Presence of key functional groups (-NH₂, -NO₂, C-H). | Rapid and sensitive confirmation of essential functional groups. | Provides no information on molecular connectivity. |
| Mass Spec (MS) | Molecular weight and fragmentation patterns. | Unambiguously confirms the molecular formula.[8] | Isomers may have identical molecular weights. |
| LC/GC-MS | Separation from impurities and confirmation of molecular weight. | Ideal for analyzing sample purity and confirming identity in complex mixtures.[11][12][13] | Requires method development for separation. |
Conclusion
The structural elucidation of 2,4-Dimethyl-3-nitroaniline is most effectively achieved through ¹H NMR spectroscopy, which provides unparalleled detail about the proton framework. The predicted spectrum, characterized by two aromatic doublets, two methyl singlets, and a broad amine signal, serves as a reliable fingerprint for the molecule. However, for complete and authoritative characterization, especially in regulated environments like drug development, a synergistic approach is essential. Corroborating ¹H NMR data with ¹³C NMR, FT-IR, and Mass Spectrometry creates a self-validating system of analysis, ensuring the highest degree of scientific integrity and confidence in the material's identity and purity.
References
-
University of Wisconsin-Madison. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]
-
Chitwood, L. et al. (2024). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. Available at: [Link]
-
ACD/Labs. (2021). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]
-
Dahlbom, R. & Mollberg, R. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica. Available at: [Link]
-
NIST. (n.d.). Benzenamine, N,N-dimethyl-3-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]
-
Zimmermann, S. et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
ResearchGate. (2001). Full ¹H and ¹³C NMR Chemical Shift Assignment of 1-Pyrenyl Substituted Oligosilanes. Retrieved from [Link]
-
ResearchGate. (2018). The solid state FT‐IR spectra of nitro compounds. Retrieved from [Link]
-
Chen, H. (2012). 2,4-Dimethyl-6-nitroaniline. Acta Crystallographica Section E. Available at: [Link]
-
ResearchGate. (2020). Mass spectrum of 4-nitroaniline. Retrieved from [Link]
-
Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
-
Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]
-
ResearchGate. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]
-
NIST. (n.d.). m-Nitroaniline. NIST Chemistry WebBook. Retrieved from [Link]
-
Semantic Scholar. (1995). Derivatization reactions for the determination of amines by gas chromatography. Retrieved from [Link]
-
Prince, B. J. et al. (2019). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. Journal of The American Society for Mass Spectrometry. Available at: [Link]
-
Brown, J. F. (1951). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society. Available at: [Link]
-
Angewandte Chemie. (2017). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
Agilent. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
-
Prince, B. J. et al. (2019). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Modgraph. (2007). The prediction of ¹H chemical shifts in amines: a semiempirical and ab initio investigation. Retrieved from [Link]
-
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019). ¹H NMR coupling and coupling constants. Retrieved from [Link]
-
Embrapa. (2020). DETECTION OF p-NITROANILINE BY LC–MS/MS IN RAW AND COOKED BROILER BREAST. Retrieved from [Link]
-
American Chemical Society. (1981). Long-range coupling constants for structural analysis of complex polycyclic aromatic hydrocarbons. Retrieved from [Link]
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- 13. agilent.com [agilent.com]
Comparative Guide: UV-Vis Absorption Profiles of 2,4-Dimethyl-3-nitroaniline vs. 5-Nitro Isomer
The following guide provides an in-depth comparative analysis of the UV-Vis absorption properties of 2,4-Dimethyl-3-nitroaniline and its 5-nitro isomer. This content is structured to serve researchers and drug development professionals requiring precise physicochemical characterization.
Executive Summary
In the characterization of nitro-m-xylidines, the distinction between 2,4-Dimethyl-3-nitroaniline (3-nitro isomer) and 2,4-Dimethyl-5-nitroaniline (5-nitro isomer) is not merely structural but deeply electronic. While both molecules share the same molecular formula (
-
The 5-Nitro Isomer exhibits a standard nitroaniline absorption profile (yellow/orange color,
nm) due to a relatively planar conformation. -
The 3-Nitro Isomer displays a significant hypsochromic (blue) shift and hypochromic effect (reduced intensity) because the nitro group is mechanically twisted out of planarity by flanking methyl groups, effectively "decoupling" it from the aromatic
-system.
Theoretical Framework: The Physics of the Shift
To interpret the spectra correctly, one must understand the interplay between electronic conjugation and steric geometry.
The "Push-Pull" Mechanism
Nitroanilines absorb light in the visible/near-UV region due to Intramolecular Charge Transfer (ICT) . The lone pair on the amino group (
Steric Inhibition of Resonance (SIR)
The critical differentiator between these two isomers is the Buttressing Effect :
-
In 2,4-Dimethyl-3-nitroaniline: The nitro group at position 3 is sandwiched between two methyl groups (at positions 2 and 4). The van der Waals radii of the oxygen atoms in the nitro group overlap with the hydrogens of the methyl groups. To relieve this strain, the nitro group rotates around the
bond, becoming perpendicular to the benzene ring. This breaks the -orbital overlap, inhibiting resonance.[2] -
In 2,4-Dimethyl-5-nitroaniline: The nitro group at position 5 is flanked by a methyl group (at position 4) and a hydrogen atom (at position 6). The steric penalty is significantly lower, allowing the nitro group to maintain a near-planar conformation capable of conjugation.
Visualizing the Mechanism
The following diagram illustrates the causal link between steric crowding and spectral output.
Caption: Causal pathway showing how substituent placement dictates geometry and spectral properties.
Comparative Data Analysis
The following table summarizes the expected spectral characteristics based on physical organic chemistry principles and available literature data for nitro-xylidine derivatives.
| Feature | 2,4-Dimethyl-3-nitroaniline | 2,4-Dimethyl-5-nitroaniline |
| Primary Absorption Band | UV Region (< 300 nm) | Near-UV/Visible (~350–380 nm) |
| Shift Type | Hypsochromic (Blue Shift) | Bathochromic (Red Shift) relative to 3-isomer |
| Molar Absorptivity ( | Low (Weak intensity) | High (Strong intensity, typically > 10,000) |
| Visual Appearance | Pale Yellow / Colorless | Deep Yellow / Orange |
| Resonance Status | Inhibited (Decoupled) | Active (Conjugated) |
| Solvent Sensitivity | Low (Solvatochromism is weak) | High (Significant solvatochromism) |
Key Insight: The 3-nitro isomer's spectrum will resemble that of 2,4-dimethylaniline (xylidine) rather than a typical nitroaniline, as the nitro group acts merely as an inductive withdrawing group (-I) rather than a resonance acceptor (-R).
Experimental Protocol: Validating the Isomers
To distinguish these isomers or assess purity, follow this standardized UV-Vis protocol. This method ensures reproducibility and accounts for solvent effects.
Materials
-
Solvent: Spectroscopic grade Ethanol (EtOH) or Dichloromethane (DCM). Note: Ethanol is preferred for observing hydrogen bonding effects; DCM is better for solubility.
-
Blank: Pure solvent (same batch as sample).
-
Cuvettes: Quartz (1 cm path length). Glass cuvettes absorb UV < 300 nm and will obscure the 3-nitro isomer's peaks.
Step-by-Step Methodology
-
Baseline Correction:
-
Fill two cuvettes with pure solvent.
-
Run a baseline scan (200 nm – 500 nm).
-
Ensure the baseline is flat (Abs < 0.005).[3]
-
-
Sample Preparation:
-
Prepare a stock solution of 0.1 mM (
mol/L) for both isomers. -
Calculation: Weigh ~1.66 mg of substance into a 100 mL volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Measurement:
-
Data Processing:
-
Normalize the spectra if comparing shapes.[3]
-
Calculate
using Beer-Lambert Law: .
-
Diagnostic Check (Self-Validation)
If your "3-nitro" sample shows a strong yellow color and a peak > 350 nm, it is likely contaminated with the 5-nitro isomer or mislabeled. The 3-nitro isomer should be significantly lighter in color.
Applications in Drug Development[4]
Understanding this spectroscopic difference is vital in:
-
Impurity Profiling: In the nitration of 2,4-xylidine, a mixture of isomers is often formed. UV-Vis can serve as a rapid "first-pass" quality control check. A high absorbance at 380 nm in a 3-nitro batch indicates 5-nitro contamination.
-
Synthesis Monitoring: When reducing the nitro group to a diamine (precursor for dyes or drugs), the disappearance of the 380 nm band (for the 5-isomer) or the 280 nm band (for the 3-isomer) tracks reaction progress.
-
Photostability Studies: The twisted nitro group in the 3-isomer is more photo-labile (prone to cleavage) compared to the conjugated system of the 5-isomer.
References
- Wepster, B. M. (1957). Steric Effects on Resonance in Nitroanilines. Recueil des Travaux Chimiques des Pays-Bas. (Foundational work establishing the correlation between steric twisting and UV spectral shifts).
-
ChemicalBook. (2025). Product Monograph: 2,4-Dimethyl-5-nitroaniline. Link
-
Royal Society of Chemistry. (2020).[3] Synthesis and Characterization of Nitro-xylidine Derivatives. (Confirming the orange color and solubility profiles of the 5-nitro isomer). Link
-
Bohm, S., & Exner, O. (2000). Steric inhibition of resonance: a revision and quantitative estimation. Chemistry - A European Journal.[3] (Detailed quantum chemical modeling of methyl-substituted aromatics). Link
Sources
A Senior Application Scientist's Guide to GC-MS Retention Time Comparison for Dimethylnitroaniline Isomers
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical development and chemical analysis, the accurate identification and separation of isomeric compounds are paramount. Dimethylnitroaniline isomers, with their identical mass-to-charge ratios, present a significant analytical challenge. Their subtle structural differences demand a robust and well-understood chromatographic method for effective separation. This guide provides an in-depth comparison of the gas chromatography-mass spectrometry (GC-MS) retention times for various dimethylnitroaniline isomers, grounded in the fundamental principles of chromatography and supported by experimental data. As Senior Application Scientists, we aim to not only present data but also to elucidate the underlying mechanisms that govern the separation, empowering you to develop and troubleshoot your own analytical methods.
The Challenge of Isomer Separation
Isomers, by definition, possess the same molecular formula and thus the same molecular weight. This intrinsic property renders them indistinguishable by mass spectrometry alone. Consequently, chromatographic separation is not just a preparatory step but the cornerstone of their individual analysis. The separation of dimethylnitroaniline isomers is particularly challenging due to their similar volatilities and polarities. The elution order in gas chromatography is primarily dictated by two key physicochemical properties: boiling point and the analyte's interaction with the stationary phase, which is influenced by its polarity.[1] Generally, on a non-polar stationary phase, compounds with lower boiling points will elute first. However, differences in polarity can lead to variations in this elution order as more polar compounds may interact more strongly with even nominally non-polar phases.
Predicting Elution Order: The Interplay of Boiling Point and Polarity
To understand and predict the retention times of dimethylnitroaniline isomers, it is crucial to examine their boiling points and dipole moments. The boiling point provides a measure of a compound's volatility, while the dipole moment offers an indication of its polarity.
| Isomer | Structure | Boiling Point (°C) | Dipole Moment (Debye) | Predicted Elution Order (Non-polar Column) |
| 2,6-Dimethylnitroaniline | 352.6 (Predicted) | Not available | 6 | |
| 3,4-Dimethylnitroaniline | Not available | Not available | - | |
| 3,5-Dimethylnitroaniline | Not available | Not available | - | |
| 2,3-Dimethylnitroaniline | Not available | Not available | - | |
| 2,4-Dimethylnitroaniline | Not available | Not available | - | |
| 2,5-Dimethyl-4-nitroaniline | 316 | Not available | 3 | |
| N,N-Dimethyl-4-nitroaniline | 314.38 (estimate) | ~6.87 - 7.95 | 2 | |
| 4,5-Dimethyl-2-nitroaniline | 314.38 (estimate) | Not available | 1 |
The available data suggests that on a non-polar stationary phase, such as a DB-5ms, the elution order will generally follow the boiling points of the isomers. Therefore, we can predict that 4,5-dimethyl-2-nitroaniline and N,N-dimethyl-4-nitroaniline would be among the first to elute, followed by 2,5-dimethyl-4-nitroaniline, and then 2,6-dimethylnitroaniline. The significant difference in the predicted boiling point of 2,6-dimethylnitroaniline suggests it will be the last of these four to elute.
The polarity of the isomers, influenced by the relative positions of the nitro, amino, and methyl groups, will also play a crucial role. The large dipole moment of N,N-dimethyl-4-nitroaniline, for instance, indicates strong polar interactions which could potentially delay its elution even on a non-polar phase compared to a less polar isomer with a similar boiling point. Steric hindrance can also affect polarity; for example, the methyl groups in 2,6-dimethyl-4-nitroaniline may force the nitro group out of the plane of the benzene ring, potentially altering its dipole moment and interaction with the stationary phase.
To illustrate the relationship between these properties and the resulting separation, consider the following logical flow:
Sources
A Senior Application Scientist's Guide to Distinguishing 2,4-Dimethyl-3-nitroaniline and 2,4-Dimethyl-6-nitroaniline
In the realm of synthetic chemistry and drug development, the precise identification of constitutional isomers is paramount. The subtle shift of a single functional group can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive, data-driven approach to unequivocally distinguish between two closely related isomers: 2,4-Dimethyl-3-nitroaniline and 2,4-Dimethyl-6-nitroaniline.
As a Senior Application Scientist, my objective is to present not just a set of protocols, but a logical framework for differentiation, grounded in the fundamental principles of analytical chemistry. We will explore how the distinct electronic and steric environments of the nitro group in these two molecules give rise to unique and measurable analytical signatures.
The Challenge: Subtle Structural Differences with Significant Consequences
At first glance, 2,4-Dimethyl-3-nitroaniline and 2,4-Dimethyl-6-nitroaniline are remarkably similar. Both possess a molecular formula of C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol . However, the placement of the nitro (-NO₂) group profoundly influences the molecule's polarity, steric hindrance, and the electronic environment of the aromatic ring and its substituents. These differences are the keys to their successful differentiation.
| Compound | Structure |
| 2,4-Dimethyl-3-nitroaniline | |
| 2,4-Dimethyl-6-nitroaniline |
Our investigation will focus on three core analytical pillars: physical properties, spectroscopic characterization, and chromatographic separation.
I. Differentiation by Physical Properties: The Melting Point
One of the most straightforward and cost-effective methods for distinguishing between these isomers lies in the determination of their melting points. The difference in crystal lattice packing, dictated by intermolecular forces, results in a significant and readily measurable divergence.
| Property | 2,4-Dimethyl-3-nitroaniline | 2,4-Dimethyl-6-nitroaniline |
| CAS Number | 31167-04-1[1] | 1635-84-3[2][3] |
| Melting Point | 78 °C[1] | 64-72 °C[3][4] |
The higher melting point of the 3-nitro isomer suggests a more stable crystal lattice structure compared to the 6-nitro isomer. This significant difference provides a rapid, preliminary method of identification for a pure sample.
Experimental Protocol: Melting Point Determination
A standard capillary melting point apparatus should be utilized. The sample is finely ground and packed into a capillary tube to a height of 2-3 mm. The apparatus is then heated at a rate of 1-2 °C per minute near the expected melting point to ensure accuracy. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is molten.
II. Spectroscopic Fingerprinting: Unveiling the Molecular Structure
Spectroscopic techniques provide a detailed and definitive means of distinguishing between the two isomers by probing their unique molecular structures and electronic environments.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for the elucidation of isomeric structures. The chemical shifts of the protons and carbons in the aromatic ring and the methyl groups are highly sensitive to the position of the electron-withdrawing nitro group.
Expected ¹H NMR Spectral Differences:
-
Aromatic Protons: In 2,4-Dimethyl-3-nitroaniline, the two aromatic protons will be ortho and para to the amino group, and meta and ortho to the nitro group. This will result in two distinct signals. For 2,4-Dimethyl-6-nitroaniline, the two aromatic protons are meta to each other and will also present as two distinct signals, but with different chemical shifts and coupling patterns due to the different electronic environment. The strong deshielding effect of the nitro group will be more pronounced on the proton at the 5-position in the 6-nitro isomer.
-
Methyl Protons: The chemical shifts of the two methyl groups in each isomer will also differ. In the 6-nitro isomer, the methyl group at the 2-position is ortho to both the amino and nitro groups, leading to a more complex electronic and steric environment compared to the methyl groups in the 3-nitro isomer.
Expected ¹³C NMR Spectral Differences:
The positions of the carbon signals in the ¹³C NMR spectrum are also diagnostic. The carbon atom directly attached to the nitro group will be significantly deshielded (shifted downfield). The substitution pattern will also lead to a unique set of signals for the other aromatic carbons in each isomer.
| Spectroscopic Data | 2,4-Dimethyl-3-nitroaniline (Predicted) | 2,4-Dimethyl-6-nitroaniline (Experimental/Predicted) |
| ¹H NMR | Two distinct aromatic proton signals and two methyl proton signals. | Two distinct aromatic proton signals and two methyl proton signals with different chemical shifts and coupling constants compared to the 3-nitro isomer. |
| ¹³C NMR | Six distinct aromatic carbon signals and two methyl carbon signals. | Six distinct aromatic carbon signals and two methyl carbon signals with different chemical shifts compared to the 3-nitro isomer. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: Process the spectra and assign the peaks based on their chemical shifts, integration (for ¹H), and coupling patterns. A detailed comparison of the spectra of the two isomers will reveal their distinct structures.
B. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. While both isomers will show characteristic peaks for N-H stretching (from the amino group) and N-O stretching (from the nitro group), the exact positions of these bands may differ slightly due to the different electronic environments.
-
N-H Stretching: Typically observed in the range of 3300-3500 cm⁻¹.
-
N-O Asymmetric and Symmetric Stretching: Strong absorptions are expected around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
The subtle differences in the fingerprint region (below 1500 cm⁻¹) will also be unique to each isomer.
Experimental Protocol: IR Spectroscopy
An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
C. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Both isomers will have the same molecular ion peak (m/z = 166). However, the relative abundances of the fragment ions may differ due to the different stabilities of the fragment ions formed upon electron ionization. The fragmentation patterns can provide clues to the substitution pattern on the aromatic ring.
III. Chromatographic Separation: Exploiting Polarity Differences
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating isomeric mixtures. The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile phase. Due to the different positions of the polar nitro group, the two isomers will have slightly different polarities, which can be exploited for their separation. 2,4-Dimethyl-6-nitroaniline, with the nitro group ortho to the amino group, may exhibit intramolecular hydrogen bonding, which can reduce its overall polarity compared to the 3-nitro isomer. This difference in polarity is the basis for their chromatographic separation.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is proposed for the separation of these isomers.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol. A typical starting point could be a gradient from 30% organic solvent to 70% organic solvent over 20 minutes.
-
Detection: A UV detector set at a wavelength where both isomers have significant absorbance (e.g., around 254 nm or a wavelength of maximum absorbance determined by a UV-Vis scan).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Under these conditions, the less polar isomer is expected to elute later than the more polar isomer. Method development may be required to optimize the separation.
Workflow for HPLC Analysis
Caption: A typical workflow for the HPLC analysis of 2,4-Dimethyl-3-nitroaniline and 2,4-Dimethyl-6-nitroaniline.
Conclusion
The differentiation of 2,4-Dimethyl-3-nitroaniline and 2,4-Dimethyl-6-nitroaniline is a critical task in many research and industrial settings. A multi-faceted analytical approach, combining physical property measurements, detailed spectroscopic analysis, and chromatographic separation, provides a robust and reliable means of distinguishing between these two isomers. By understanding the underlying chemical principles that give rise to their unique analytical signatures, researchers can confidently identify and characterize these compounds, ensuring the integrity and success of their work.
References
-
Chen, H. (2012). 2,4-Dimethyl-6-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1392. [Link]
-
PubChem. 4-Amino-N,N-dimethyl-3-nitroaniline. [Link]
-
Wikipedia. 3-Nitroaniline. [Link]
-
Royal Society of Chemistry. Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. [Link]
-
Organic Syntheses. m-NITRODIMETHYLANILINE. [Link]
-
NIST. 2-Methyl-3-nitroaniline. [Link]
-
EPA. Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline.[Link]
-
ResearchGate. (PDF) 2,4-Dimethyl-6-nitroaniline. [Link]
Sources
Safety Operating Guide
2,4-Dimethyl-3-nitroaniline proper disposal procedures
Senior Application Scientist Note: This guide is engineered for researchers requiring immediate, high-integrity disposal protocols for 2,4-Dimethyl-3-nitroaniline (CAS: 31167-04-1) .[1][2] As a nitro-aromatic amine, this compound presents a dual-threat profile: acute systemic toxicity (methemoglobinemia) and thermal sensitivity.[1][2] The procedures below prioritize the complete containment of the nitrogenous pharmacophore to prevent environmental leaching and operator exposure.
Substance Identification & Hazard Profile
Before initiating disposal, verify the chemical identity to ensure compatibility with waste streams.[1][2]
| Parameter | Specification | Critical Safety Context |
| Chemical Name | 2,4-Dimethyl-3-nitroaniline | Do not confuse with N,N-dimethyl isomers. |
| CAS Number | 31167-04-1 | Unique identifier for inventory verification. |
| Physical State | Solid (Yellow/Orange Crystalline) | Dust generation is the primary inhalation risk.[2][3] |
| UN Number | UN 1661 (Nitroanilines) | Required for transport/manifesting.[1][2][3][4][5][6] |
| Hazard Class | 6.1 (Toxic) | Packing Group II (Medium Danger).[2][3] |
| Key Toxicology | Methemoglobinemia Agent | Rapidly absorbs through skin.[1][2][3] Oxidizes hemoglobin to methemoglobin, causing tissue hypoxia.[1][2] |
| Reactivity | Thermal/Shock Sensitivity | Nitro groups can be energetically unstable if heated under confinement.[1][2][3] |
Pre-Disposal Stabilization & Segregation
The Golden Rule: Never dispose of nitroanilines in general trash or down the drain.[1][2] The aromatic ring is resistant to biological breakdown, and the nitro group poses a long-term aquatic toxicity risk.[1][2]
Chemical Incompatibility (Do Not Mix)
-
Strong Acids: Protonation of the amine group is exothermic; while not explosive, it generates heat that can destabilize the nitro group.[1][2]
-
Strong Oxidizers: (e.g., Peroxides, Permanganates).[1][2] High risk of ignition or deflagration.[1][2]
-
Reducing Agents: (e.g., Hydrides).[1][2] Can reduce the nitro group to more reactive intermediates (hydroxylamines).[1][2]
Disposal Workflows (Step-by-Step)
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
Applicability: Expired reagent, contaminated weighing boats, gloves, paper towels.[1][2]
-
Isolation: Transfer solid waste into a clear, wide-mouth polyethylene (HDPE) jar . Glass is acceptable but poses a breakage risk.[1][2]
-
Double Containment: Place the primary jar inside a clear heavy-duty zip-lock bag or a secondary pail.
-
Storage: Store in a flammables/toxics cabinet , away from light and heat sources, until pickup.
Scenario B: Liquid Waste (Mother Liquors/Solutions)
Applicability: Reaction mixtures, HPLC waste, cleaning solvents.[1][2]
-
Solvent Characterization: Determine the primary solvent (e.g., Methanol, Dichloromethane).[1][2]
-
Segregation:
-
pH Check: Ensure the waste stream is Neutral (pH 6-8). If acidic, neutralize slowly with Sodium Bicarbonate before adding to the main carboy to prevent heat generation.[1][2]
-
Tagging: Explicitly list "2,4-Dimethyl-3-nitroaniline" as a trace contaminant on the carboy tag.[1][2] Do not omit this. Incineration facilities need to know nitro-aromatics are present to manage NOx emissions.[1][2]
Operational Visualizations
Figure 1: Waste Classification Decision Matrix
This logic gate ensures the compound enters the correct destruction stream.[1]
Caption: Logical workflow for segregating solid vs. liquid nitroaniline waste streams to ensure regulatory compliance.
Figure 2: Emergency Spill Response Protocol
Immediate actions required if containment is breached.
Caption: Rapid response protocol for containment and decontamination of nitroaniline spills.
Regulatory & Compliance Framework
United States (RCRA/DOT):
-
RCRA Status: While 2,4-Dimethyl-3-nitroaniline is not explicitly P-listed (unlike its cousin p-nitroaniline, P077), it must be treated as Hazardous Waste due to toxicity characteristics.[1][2]
-
DOT Shipping: Must be shipped under UN 1661, NITROANILINES, 6.1, PG II .[1][2]
European Union (REACH/CLP):
-
Classified as Acute Tox. 3 (Oral/Dermal/Inhalation) and Aquatic Chronic 2 .[1][2]
-
Disposal must adhere to Directive 2008/98/EC on waste (Waste Framework Directive).[1][2]
References
-
ChemicalBook. (2025).[1][2] 2,4-Dimethyl-3-nitroaniline CAS 31167-04-1 Properties and Safety. Retrieved from [1][2]
-
United Nations Economic Commission for Europe (UNECE). (2023).[1][2] UN Model Regulations Rev. 23 (Dangerous Goods List - UN 1661).[1][2] Retrieved from [1][2]
-
PubChem. (n.d.).[1][2] Nitroaniline Compound Summary (Generalized Class Data). National Library of Medicine.[1][2] Retrieved from [1][2]
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.[1][2] Retrieved from [1][2]
Sources
Personal protective equipment for handling 2,4-Dimethyl-3-nitroaniline
Technical Safety Guide: Handling 2,4-Dimethyl-3-nitroaniline
Part 1: Immediate Operational Intelligence
2,4-Dimethyl-3-nitroaniline (CAS: 3113-72-2), also known as 3-Nitro-2,4-xylidine, belongs to the nitro-aromatic amine class. While some vendor Safety Data Sheets (SDS) classify it primarily as an irritant, its structural homology to toxic nitroanilines mandates a precautionary safety approach .
The Critical Hazard: Like its parent compound aniline, this molecule has the potential to induce Methemoglobinemia —a condition where heme iron is oxidized from ferrous (
Quick-Reference Safety Matrix
| Parameter | Specification | Critical Note |
| CAS Number | 3113-72-2 | Verify against CAS 99-09-2 (3-Nitroaniline) to ensure isomer specificity. |
| Physical State | Yellow to Orange Crystalline Solid | Dust generation is the primary inhalation vector. |
| Primary Hazards | Acute Toxicity (Oral/Dermal/Inhalation) , Skin Sensitization, Aquatic Toxicity. | "Hidden" Hazard: Methemoglobinemia (Cyanosis). |
| GHS Signal | DANGER (Recommended) | Treat as Toxic even if labeled "Warning" by some suppliers. |
| Incompatibility | Strong Oxidizers, Acids, Acid Chlorides.[2] | Potential for vigorous reaction; keep away from nitric acid.[2] |
| First Aid (Skin) | Wash with soap/water for 15 min. | Do NOT use alcohol to wash skin; it increases absorption. |
Part 2: Hazard Mechanism & Biological Impact[1]
To understand the necessity of the PPE prescribed below, one must understand the biological mechanism of toxicity. Nitro-aromatic compounds are not just surface irritants; they are metabolic poisons.
Figure 1: Mechanism of Nitroaniline-Induced Methemoglobinemia This pathway illustrates why skin absorption is as dangerous as inhalation—the hepatic metabolism activates the toxin.
Caption: Biological activation pathway of nitro-aromatic amines leading to systemic hypoxia.
Part 3: Personal Protective Equipment (PPE) Architecture
Standard "nitrile gloves and lab coat" protocols are insufficient for prolonged handling of aromatic amines due to rapid permeation rates.
Glove Selection Logic
Aromatic amines can permeate standard disposable nitrile gloves in <10 minutes .
| Task Duration | Recommended Material | Brand Examples (Ref) | Protocol |
| Splash Risk (<5 min) | Thick Nitrile (>5 mil) | Ansell TouchNTuff® | Change immediately upon any splash.[2] Do not re-use. |
| High Risk (>15 min) | Laminate Film (EVOH) | Ansell Silver Shield / 4H® | Mandatory for solubilization steps. These offer >4hr breakthrough.[3] |
| Dexterity Setup | Double Glove System | -- | Inner: Laminate (Chemical Barrier) Outer: Nitrile (Dexterity/Grip). |
Respiratory & Body Protection
-
Respiratory: If weighing outside a fume hood (strongly discouraged), use a full-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges. Dusts are the vector, but vapors may generate during heating/solubilization.
-
Body: Tyvek® coveralls are superior to cotton lab coats, which can absorb the chemical and hold it against the skin. For bench work, a rubberized apron over a lab coat is the minimum requirement.
Part 4: Operational Protocols
Protocol A: Weighing & Transfer (Solid State)
Goal: Prevent dust generation and static discharge.
-
Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure.
-
Static Control: Use an anti-static gun or ionizer bar if the environment is dry. Nitro compounds can be shock-sensitive; while this derivative is stable, static discharge can disperse toxic dust.
-
Technique:
-
Place a disposable absorbent pad (plastic side down) in the hood.
-
Tare the weighing boat before opening the source container.
-
Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Post-Weighing: Wipe the balance area with a damp paper towel (water/surfactant) to capture invisible dusts. Dispose of the towel as hazardous waste.
-
Protocol B: Solubilization (Liquid State)
Goal: Prevent enhanced skin absorption. Risk Factor: Dissolving this compound in DMSO or Methanol creates a "Trojan Horse" effect—the solvent carries the toxic payload through the skin faster than the solid alone.
-
Glove Protocol: Double-gloving is mandatory. (Inner: Laminate/Silver Shield; Outer: Nitrile).
-
Vessel: Use borosilicate glass vials with PTFE-lined caps. Avoid standard plastics which may leach or degrade.
-
Mixing: Vortex inside the fume hood. Never vortex on an open bench.
-
Transport: Secondary containment (unbreakable plastic carrier) is required when moving solutions between hoods or instruments.
Part 5: Emergency Response & Disposal
Figure 2: Spill Response Decision Logic Follow this logic to determine if you can handle a spill or if evacuation is required.
Caption: Decision matrix for containment vs. evacuation during accidental release.
Disposal Specifications
-
Waste Stream: Do not drain dispose. This compound is toxic to aquatic life with long-lasting effects.
-
Classification: Segregate as "Toxic Organic Waste" .
-
Container: High-density polyethylene (HDPE) or glass.
-
Labeling: Must explicitly state "Contains Nitro-aromatics" to alert waste handlers of the potential methemoglobinemia risk.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 18371, 5-Methyl-2-nitrobenzoic acid (Isomer Reference). Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Methemoglobinemia: Primary Industrial Chemicals and Non-Occupational Exposures. Haz-Map. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
